Product packaging for YIL781(Cat. No.:)

YIL781

Cat. No.: B1146448
M. Wt: 409.5 g/mol
InChI Key: FRKXOBMDEXCHHD-SFHVURJKSA-N
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Description

Ghrelin receptor (GHS-R1a) antagonist (Ki = 17 nM). Competitive antagonist activity in vitro (pKB = 7.54). Displays no affinity for the motilin receptor (Ki = 6 μM).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28FN3O2 B1146448 YIL781

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKXOBMDEXCHHD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YIL781: A Technical Guide to a Ghrelin Receptor Biased Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ghrelin receptor (GHSR) is a G-protein coupled receptor (GPCR) critically involved in regulating appetite, energy homeostasis, and gastric motility. Its complex signaling capacity, involving multiple G-protein subtypes and β-arrestin pathways, presents both opportunities and challenges for therapeutic development. Traditional antagonists that block all signaling pathways may lead to undesirable side effects. YIL781, a small-molecule ligand, has emerged as a key pharmacological tool for dissecting this signaling complexity. Initially developed as a GHSR antagonist, this compound has been characterized as a potent biased agonist , selectively activating Gαq/11 and Gα12 G-protein pathways without engaging β-arrestin recruitment.[1][2] This document provides an in-depth technical overview of this compound, summarizing its signaling profile, quantitative data from key experiments, and the methodologies used for its characterization.

Introduction to this compound

This compound (6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone) is a potent small-molecule ligand for the ghrelin receptor (GHSR, GHS-R1a).[3][4] While initially investigated as an antagonist for potential use in treating obesity and related metabolic disorders, detailed pharmacological studies have revealed a more nuanced mechanism of action.[2] this compound exhibits biased agonism, a phenomenon where a ligand stabilizes a specific receptor conformation that preferentially activates a subset of its downstream signaling pathways. In the case of this compound, it selectively promotes signaling through G-protein pathways, particularly Gαq/11, while acting as an antagonist or weak inverse agonist at the β-arrestin pathway. This unique profile makes this compound an invaluable tool for isolating the physiological consequences of Gαq/11-mediated ghrelin receptor signaling from those mediated by other pathways.

Mechanism of Action: Biased Signaling at the Ghrelin Receptor

The ghrelin receptor is pleiotropic, coupling to multiple intracellular signaling partners to elicit a wide range of physiological effects. The native ligand, ghrelin, is a full agonist, activating G-protein pathways (primarily Gαq/11, which leads to intracellular calcium mobilization) and promoting the recruitment of β-arrestin proteins, which mediate receptor desensitization and G-protein-independent signaling.

This compound's biased agonism is characterized by its differential effects on these pathways:

  • Gαq/11 and Gα12 Pathway Activation: this compound acts as a partial agonist , stimulating the Gαq/11 and Gα12 pathways. This leads to the activation of phospholipase C (PLC), production of inositol phosphates (IPs), and mobilization of intracellular calcium. Its partial agonism on this pathway is responsible for its observed in vivo effect of increasing food intake.

  • β-Arrestin Pathway Inhibition: In stark contrast to its effect on G-proteins, this compound shows no intrinsic ability to recruit β-arrestin 1 or 2. Instead, it acts as a competitive antagonist against ghrelin-induced β-arrestin recruitment and displays weak inverse agonist properties, slightly reducing basal β-arrestin association with the receptor.

This selective activation of G-protein signaling over β-arrestin recruitment is the defining characteristic of this compound's biased agonism.

cluster_membrane Cell Membrane cluster_ligands cluster_pathways GHSR Ghrelin Receptor (GHSR) Gaq11 Gαq/11 Activation GHSR->Gaq11 Full Activation (Ghrelin) GHSR->Gaq11 Partial Activation (this compound) Ga12 Gα12 Activation GHSR->Ga12 Activation (Ghrelin) GHSR->Ga12 Partial Activation (this compound) bArrestin β-Arrestin Recruitment GHSR->bArrestin Activation (Ghrelin) Ghrelin Ghrelin Ghrelin->GHSR Full Agonist This compound This compound This compound->GHSR Biased Agonist This compound->bArrestin Inhibition PLC Phospholipase C (PLC) Gaq11->PLC IP3_Ca IP₃ & Ca²⁺ Mobilization PLC->IP3_Ca Physiological_Effects_Gq ↑ Food Intake IP3_Ca->Physiological_Effects_Gq RhoA RhoA Pathway Ga12->RhoA Desensitization Receptor Desensitization & G-independent Signaling bArrestin->Desensitization Physiological_Effects_Other ↓ Gastric Emptying Desensitization->Physiological_Effects_Other

Caption: Signaling pathways of the ghrelin receptor activated by Ghrelin vs. This compound.

Quantitative Data Summary

The signaling profile of this compound has been quantified through various in vitro functional assays. The data below is compiled from studies characterizing its activity at the human ghrelin receptor.

Table 1: G-Protein Pathway Activation Profile of this compound
Assay TypeG-ProteinParameterValueEfficacy vs. Ghrelin
G-Protein ActivationGαqEC₅₀16 nM45%
G-Protein ActivationGα₁₁EC₅₀53 nM43%
IP-One AccumulationGαq/11ActivityPartial Agonist-
Ca²⁺ MobilizationGαq/11ActivityPartial Agonist-
G-Protein ActivationGα₁₂ActivityWeak Partial Agonist-
Table 2: β-Arrestin Pathway and Binding Affinity of this compound
Assay TypePathway/TargetParameterValueNotes
β-Arrestin 1 RecruitmentAntagonismPotency (IC₅₀)314 nMAntagonizes ghrelin-induced recruitment.
β-Arrestin 2 RecruitmentAntagonismPotency (IC₅₀)414 nMAntagonizes ghrelin-induced recruitment.
β-Arrestin 1/2 RecruitmentIntrinsic ActivityActivityWeak Inverse AgonistNo agonistic activity observed.
Radioligand BindingGHSRKᵢ17 nMHigh affinity for the receptor.

Experimental Protocols

The characterization of this compound relies on a suite of functional assays designed to measure distinct events in the GPCR signaling cascade. Below are detailed methodologies for the key experiments cited.

Gαq/11 Pathway - IP-One Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, providing a robust measure of Gαq/11 activation.

  • Cell Culture and Plating: HEK293 cells stably or transiently expressing the human ghrelin receptor are cultured and seeded into 384-well plates.

  • Ligand Stimulation: Cells are washed and then incubated with varying concentrations of this compound or a control agonist (e.g., ghrelin) in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, allowing IP1 to accumulate within the cell.

  • Cell Lysis and Detection: After incubation (typically 30-90 minutes at 37°C), a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents is added. These reagents consist of an anti-IP1 antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and a synthetic IP1 analog labeled with an acceptor fluorophore (e.g., d2).

  • Data Acquisition: The amount of accumulated IP1 from the cells competes with the acceptor-labeled IP1 for binding to the antibody. This competition leads to a decrease in the FRET signal, which is measured on an HTRF-compatible plate reader. The signal is inversely proportional to the concentration of IP1 produced by the cells.

  • Data Analysis: Concentration-response curves are generated using non-linear regression to determine pharmacological parameters such as EC₅₀ and Eₘₐₓ.

Gαq/11 Pathway - Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs immediately following Gαq/11 pathway activation.

  • Cell Plating: HEK293 cells expressing the ghrelin receptor are seeded in 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This acetoxymethyl ester form of the dye allows it to permeate the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.

  • Ligand Addition and Measurement: The plate is placed into a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of this compound or other compounds. Upon addition, the fluorescence intensity is monitored in real-time (typically with readings every 1-2 seconds for 2-3 minutes). Binding of an agonist to the receptor triggers the release of Ca²⁺ from the endoplasmic reticulum, which binds to the dye and causes a significant increase in its fluorescence (Ex/Em ≈ 490/525 nm).

  • Data Analysis: The change in fluorescence intensity (peak signal over baseline) is plotted against ligand concentration to generate dose-response curves and calculate EC₅₀ values.

β-Arrestin Recruitment - BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to directly measure the interaction between the ghrelin receptor and β-arrestin in live cells.

  • Plasmid Construction and Transfection: The ghrelin receptor is genetically fused to a BRET donor, typically Renilla luciferase (Rluc). β-arrestin (1 or 2) is fused to a BRET acceptor, a yellow fluorescent protein variant such as Venus or YFP. HEK293 cells are co-transfected with both constructs.

  • Cell Plating and Stimulation: Transfected cells are plated in 96-well white microplates. Prior to the assay, the culture medium is replaced with a buffer. The BRET substrate, coelenterazine h, is added, and a baseline reading is taken. The cells are then stimulated with varying concentrations of this compound or a control ligand.

  • BRET Measurement: Upon ligand-induced interaction, the Rluc-tagged receptor and the Venus-tagged β-arrestin are brought into close proximity (<10 nm). When the Rluc substrate is oxidized, it emits light that excites the nearby Venus acceptor, which in turn emits light at a longer wavelength. A BRET-capable plate reader simultaneously measures the light emitted by both the donor (Rluc, ~480 nm) and the acceptor (Venus, ~530 nm).

  • Data Analysis: The BRET ratio is calculated as the intensity of acceptor emission divided by the intensity of donor emission. The net BRET is the ratio in the presence of a ligand minus the ratio in the absence of a ligand. Dose-response curves are plotted to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

cluster_assays Functional Assays cluster_analysis Data Analysis start Start: Characterize Ligand (e.g., this compound) G_Protein G-Protein Pathway (e.g., IP-One, Ca²⁺) start->G_Protein Arrestin β-Arrestin Pathway (e.g., BRET) start->Arrestin Dose_Response Generate Dose-Response Curves (EC₅₀ / IC₅₀, Eₘₐₓ) G_Protein->Dose_Response Arrestin->Dose_Response Bias_Calc Calculate Bias Factor (Log(τ/KA)Gprot / (τ/KA)Arrestin) Dose_Response->Bias_Calc end Result: Biased Signaling Profile Bias_Calc->end

Caption: General experimental workflow for determining biased agonism.

In Vivo Implications and Conclusion

The biased agonism of this compound provides critical insights into the physiological roles of specific ghrelin receptor signaling pathways. In vivo studies have shown that this compound administration increases food intake, an effect attributed to its partial agonism at the Gαq/11 pathway in appetite-regulating neurons. Conversely, this compound was found to decrease gastric emptying, suggesting that this function is not mediated by Gαq/11 or Gα12 activation and may instead be linked to pathways that this compound does not engage, such as β-arrestin signaling.

References

YIL781: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 is a novel small-molecule ligand targeting the ghrelin receptor (GHS-R1a), a G-protein coupled receptor critically involved in appetite, energy homeostasis, and metabolic regulation. Initially characterized as an antagonist, further investigation has revealed this compound to be a biased ligand, exhibiting pathway-selective effects on GHS-R1a signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement of specific signaling cascades, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. This in-depth guide is intended for researchers and professionals in drug development seeking to understand the nuanced pharmacology of this compound and its potential as a tool for dissecting ghrelin receptor signaling and as a therapeutic agent.

Core Mechanism of Action: Biased Agonism at the Ghrelin Receptor

This compound functions as a biased ligand of the ghrelin receptor (GHS-R1a), demonstrating selective activation of specific downstream signaling pathways.[1][2] Unlike the endogenous ligand ghrelin, which activates a broad range of signaling cascades, this compound preferentially engages Gαq/11 and Gα12 G-protein pathways while having no intrinsic activity for β-arrestin recruitment.[1][2] This biased signaling profile results in distinct physiological outcomes compared to both the endogenous agonist and neutral antagonists.

Selective Activation of Gαq/11 and Gα12 Pathways

This compound acts as a partial agonist on the Gαq/11 and Gα12 signaling pathways.[1] Activation of Gαq/11 by this compound leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates (IP) and the mobilization of intracellular calcium (Ca2+). The partial agonism towards Gα12 has also been detected, indicating a broader but selective G-protein activation profile. This selective activation of Gαq/11 in AgRP neurons within the hypothalamus is crucial for its effect on appetite regulation.

Lack of β-Arrestin Recruitment

A key feature of this compound's mechanism is its inability to recruit β-arrestin 1 and 2. In fact, it acts as a weak inverse agonist for this pathway. This is significant as β-arrestin recruitment is involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. By avoiding this pathway, this compound may induce sustained signaling through its preferred pathways and avoid certain cellular responses associated with β-arrestin.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the pharmacological activity of this compound at the ghrelin receptor.

Table 1: In Vitro Potency of this compound on Gαq/11 Signaling Pathways

AssayParameterValueEfficacy (vs. Ghrelin)
Gαq ActivationEC5016 nM45%
Gα11 ActivationEC5053 nM43%
Ca2+ MobilizationEC50-Partial Agonist
IP AccumulationEC50-Partial Agonist

Data extracted from in vitro studies.

Table 2: In Vitro Activity of this compound on β-Arrestin Recruitment

PathwayParameterValue
β-Arrestin 1 RecruitmentAntagonist Potency (vs. Ghrelin)314 nM
β-Arrestin 2 RecruitmentAntagonist Potency (vs. Ghrelin)414 nM
Intrinsic Activity-Weak Inverse Agonist

Data extracted from in vitro studies.

Signaling Pathways

The signaling cascade initiated by this compound binding to the ghrelin receptor is distinct from that of the endogenous ligand.

YIL781_Signaling This compound This compound GhsR1a GHS-R1a This compound->GhsR1a BetaArrestin β-Arrestin This compound->BetaArrestin Inhibits Recruitment Gaq11 Gαq/11 GhsR1a->Gaq11 Activates Ga12 Gα12 GhsR1a->Ga12 Activates Gastric_Emptying Decreased Gastric Emptying GhsR1a->Gastric_Emptying Influences PLC Phospholipase C (PLC) Gaq11->PLC Stimulates Food_Intake Increased Food Intake Gaq11->Food_Intake Mediates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release G_Protein_Activation_Workflow Start Start Transfection Transfect HEK-293T cells (GHS-R1a + Gα-Rluc) Start->Transfection Seeding Seed cells in 96-well plate Transfection->Seeding Stimulation Stimulate with this compound or Ghrelin Seeding->Stimulation Measurement Measure BRET signal Stimulation->Measurement Analysis Generate dose-response curves Calculate EC50 and Emax Measurement->Analysis End End Analysis->End

References

YIL781: A Technical Guide to its Selective Partial Agonism at the Gαq/11 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YIL781, a small molecule modulator of the ghrelin receptor (GHSR1a). Contrary to initial classifications as a pure antagonist, this compound has been characterized as a biased ligand, exhibiting selective partial agonism towards the Gαq/11 and Gα12 signaling pathways, while acting as a neutral antagonist for other G-protein coupling (e.g., Gαi/o) and β-arrestin recruitment.[1][2] This unique pharmacological profile makes this compound a valuable tool for dissecting the physiological roles of specific ghrelin receptor signaling cascades, particularly in the context of appetite regulation and metabolic diseases. This document details the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Mechanism of Action: Biased Partial Agonism

This compound binds to the ghrelin receptor (GHSR1a) and selectively stabilizes a receptor conformation that preferentially activates the Gαq/11 and Gα12 heterotrimeric G-proteins.[1][2] This selective activation leads to the stimulation of downstream signaling cascades initiated by these specific G-protein subfamilies. Notably, this compound does not promote the recruitment of β-arrestin to the receptor, nor does it activate other G-protein families such as Gαi/o.[1] This "biased" signaling profile distinguishes this compound from the endogenous ligand ghrelin, which activates a broader range of signaling pathways.

The partial agonism of this compound at the Gαq/11 pathway means that it elicits a submaximal response compared to the full agonist ghrelin. This property, combined with its selectivity, allows for the targeted modulation of Gαq/11-mediated physiological effects.

Quantitative Data

The following tables summarize the key in vitro pharmacological parameters of this compound at the human ghrelin receptor (GHSR1a).

Table 1: Binding Affinity of this compound for GHSR1a

RadioligandAssay TypeKi (nM)
[3H]-MK-677Competition Binding0.09 - 10

Data sourced from multiple studies, accounting for the range in reported values.

Table 2: Functional Potency and Efficacy of this compound on G-Protein Activation

G-Protein SubfamilyAssay TypeParameterValue
GαqBRETEC50 (nM)16
Efficacy (% of Ghrelin)45
Gα11BRETEC50 (nM)53
Efficacy (% of Ghrelin)43
Gα12BRETEC50 (nM)-
Efficacy (% of Ghrelin)Partial Agonist
Gαi/o familyBRETIntrinsic ActivityNone Detected
β-arrestin 1/2BRETIntrinsic ActivityNone Detected

BRET (Bioluminescence Resonance Energy Transfer) assays were used to determine G-protein activation.

Table 3: Functional Potency of this compound in Downstream Signaling Assays

AssayParameterValue
Ca2+ MobilizationIC50 (nM) (as antagonist vs. L585)46.5 ± 11.5
IP ResponseAntagonizes ghrelin-induced response-

The Ca2+ mobilization data reflects this compound's ability to antagonize the effect of another agonist, consistent with its partial agonist nature.

Signaling Pathways and Experimental Workflows

This compound-Mediated Gαq/11 Signaling Pathway

Galphaq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GHSR1a Ghrelin Receptor (GHSR1a) This compound->GHSR1a Binds to G_protein Gαq/11βγ GHSR1a->G_protein Activates Galpha_GTP Gαq/11-GTP G_protein->Galpha_GTP GDP/GTP Exchange Gbeta_gamma Gβγ G_protein->Gbeta_gamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Galpha_GTP->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Appetite Regulation) PKC->Cellular_Response Phosphorylates Targets Experimental_Workflow start Start binding_assay Competition Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays g_protein_assay G-Protein Activation Assay (BRET) functional_assays->g_protein_assay Gαq/11, Gα12, Gαi/o downstream_assay Downstream Signaling Assay (Calcium Mobilization) functional_assays->downstream_assay selectivity_assay Selectivity Assay (β-arrestin Recruitment) functional_assays->selectivity_assay data_analysis Data Analysis (EC50, Efficacy, Bias) g_protein_assay->data_analysis downstream_assay->data_analysis selectivity_assay->data_analysis conclusion Pharmacological Profile (Biased Partial Agonist) data_analysis->conclusion

References

The Ghrelin Receptor Antagonist YIL781: A Modulator of Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of YIL781, a potent and selective small-molecule antagonist of the ghrelin receptor (GHSR1a), on glucose metabolism. This compound has emerged as a significant research tool for elucidating the role of the ghrelin system in glucose homeostasis. Preclinical evidence robustly demonstrates that this compound improves glucose tolerance, primarily by potentiating glucose-stimulated insulin secretion from pancreatic β-cells. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data from key preclinical studies in tabular format, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders, including type 2 diabetes.

Introduction

The ghrelin receptor, a G-protein coupled receptor, is a key regulator of energy balance and glucose homeostasis. Its endogenous ligand, ghrelin, is known to stimulate appetite and, importantly, to suppress insulin secretion. Consequently, antagonism of the ghrelin receptor presents a promising therapeutic strategy for the management of metabolic diseases characterized by impaired insulin secretion and glucose intolerance. This compound is a selective ghrelin receptor antagonist that has been instrumental in validating this therapeutic concept in preclinical models.[1][2] This document provides an in-depth analysis of the existing scientific literature on the effects of this compound on glucose metabolism.

Mechanism of Action of this compound

This compound exerts its effects on glucose metabolism by competitively binding to and inhibiting the ghrelin receptor (GHSR1a).[1] The primary mechanism through which this compound improves glucose tolerance is by blocking the tonic inhibitory effect of endogenous ghrelin on pancreatic β-cells.[1][3] This disinhibition leads to an enhanced glucose-stimulated insulin secretion (GSIS). It is important to note that this compound does not appear to directly stimulate insulin secretion in the absence of a glucose stimulus, suggesting a glucose-dependent mechanism of action. Furthermore, acute administration of this compound has not been shown to significantly alter insulin sensitivity, indicating that its primary effect is on insulin secretion rather than on insulin action in peripheral tissues.

Signaling Pathway

The ghrelin receptor (GHSR1a) is known to couple to several G-protein subtypes, including Gαq/11 and Gα12. Upon ghrelin binding, the activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway can activate RhoA, a small GTPase involved in cytoskeletal rearrangement and other cellular processes. By acting as an antagonist, this compound prevents ghrelin from initiating these downstream signaling cascades in pancreatic β-cells, thereby removing the inhibitory signal for insulin secretion.

GHSR1a_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a Activates This compound This compound This compound->GHSR1a Blocks Gaq11 Gαq/11 GHSR1a->Gaq11 Ga12 Gα12 GHSR1a->Ga12 PLC Phospholipase C (PLC) Gaq11->PLC Activates RhoA RhoA Ga12->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_Secretion Inhibition of Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion RhoA->Insulin_Secretion

Ghrelin receptor signaling pathway inhibited by this compound.

Quantitative Data on the Effects of this compound on Glucose Metabolism

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on glucose and insulin parameters.

Table 1: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Lean Rats
Dose of this compound (mg/kg, oral)Glucose AUC Reduction (%) vs. VehicleReference
0.3Minimal Efficacious Dose
1023

AUC: Area Under the Curve

Table 2: Dose-Response of this compound in IPGTT in Lean Rats
Dose of this compound (mg/kg, oral)Glucose AUC Reduction (%) vs. Vehicle
0.1Not significant
0.3~15
1~20
3~25
10~23

Data estimated from graphical representation in Esler et al., 2007.

Table 3: Effect of this compound on Insulin Secretion during IPGTT in Lean Rats
TreatmentInsulin/Glucose Ratio AUC Increase (%) vs. VehicleReference
This compound (0.3 mg/kg, oral)54

AUC: Area Under the Curve

Table 4: Effect of this compound on IPGTT in Diet-Induced Obese (DIO) Rats
Dose of this compound (mg/kg, oral)Glucose AUC Reduction (%) vs. VehicleReference
319
Table 5: In Vitro Effect of this compound on Ghrelin-Mediated Suppression of Insulin Secretion in Dispersed Rat Islets
TreatmentInsulin Secretion (% of control)Reference
20 mM Glucose100
20 mM Glucose + 10 nM Ghrelin~75
20 mM Glucose + 10 nM Ghrelin + 1 µM this compound~100

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to evaluate the effect of this compound on glucose metabolism.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats

This protocol is a standard method for assessing glucose tolerance in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • D-glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Restrainers

  • Syringes and needles for oral gavage and intraperitoneal injection

Procedure:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Rats are fasted overnight (approximately 16 hours) but have free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.

  • Drug Administration: this compound or vehicle is administered orally via gavage at the desired dose.

  • Waiting Period: A waiting period of 1 to 5 hours is allowed for drug absorption.

  • Glucose Challenge: A 2 g/kg body weight dose of D-glucose solution is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection, and blood glucose levels are measured.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each animal to assess glucose tolerance.

Dispersed Rat Islet Insulin Secretion Assay

This in vitro assay is used to directly measure the effect of compounds on insulin secretion from pancreatic islets.

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 culture medium

  • Ficoll density gradient

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

  • Ghrelin

  • This compound

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.

  • Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics to allow for recovery.

  • Pre-incubation: Islets are pre-incubated in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

  • Treatment: Islets are then incubated for a defined period (e.g., 1 hour) in KRB buffer containing a stimulatory glucose concentration (e.g., 20 mM) in the presence or absence of ghrelin and/or this compound.

  • Supernatant Collection: After incubation, the supernatant is collected for insulin measurement.

  • Insulin Quantification: Insulin concentration in the supernatant is determined using a commercially available insulin ELISA kit.

  • Data Normalization: Insulin secretion is often normalized to the islet number or total protein content.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Animal Model (e.g., Lean or DIO Rats) fasting Overnight Fasting animal_model->fasting drug_admin Oral Administration (this compound or Vehicle) fasting->drug_admin ipgtt IPGTT (Glucose Challenge) drug_admin->ipgtt blood_sampling Serial Blood Sampling ipgtt->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement insulin_measurement Plasma Insulin Measurement blood_sampling->insulin_measurement data_analysis_vivo Data Analysis (Glucose & Insulin AUC) glucose_measurement->data_analysis_vivo insulin_measurement->data_analysis_vivo islet_isolation Pancreatic Islet Isolation islet_culture Islet Culture & Recovery islet_isolation->islet_culture treatment Treatment with Glucose, Ghrelin, and/or this compound islet_culture->treatment supernatant_collection Supernatant Collection treatment->supernatant_collection insulin_quantification Insulin Quantification (ELISA) supernatant_collection->insulin_quantification data_analysis_vitro Data Analysis insulin_quantification->data_analysis_vitro

Workflow of preclinical evaluation of this compound.

Discussion and Future Directions

The available preclinical data strongly support the role of this compound as a modulator of glucose metabolism, primarily through its ability to enhance glucose-stimulated insulin secretion by antagonizing the ghrelin receptor. The consistent effects observed in both lean and diet-induced obese animal models suggest its potential as a therapeutic agent for type 2 diabetes.

Future research should focus on several key areas. Firstly, while the primary mechanism appears to be the potentiation of insulin secretion, a more detailed investigation into the potential effects of this compound on insulin sensitivity, particularly with chronic administration, is warranted. Secondly, exploring the impact of this compound on other aspects of glucose metabolism, such as hepatic glucose production and peripheral glucose uptake, would provide a more complete picture of its metabolic effects. Although ghrelin has been implicated in the regulation of gluconeogenesis, direct evidence of this compound's effect on this pathway is currently lacking. Finally, the translation of these promising preclinical findings into the clinical setting is a critical next step. To date, no clinical trial data for this compound specifically focusing on glucose metabolism have been publicly released.

Conclusion

This compound is a valuable pharmacological tool that has significantly advanced our understanding of the ghrelin system's role in regulating glucose homeostasis. Its ability to improve glucose tolerance by enhancing glucose-stimulated insulin secretion in preclinical models underscores the therapeutic potential of ghrelin receptor antagonism for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a consolidated resource of the current knowledge on this compound, which will be of benefit to researchers and clinicians working in the field of metabolic drug discovery and development.

References

Methodological & Application

YIL781 Application Notes and Protocols for Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 is a valuable pharmacological tool for investigating the complex signaling of the ghrelin receptor (GHSR1a). It functions as a biased agonist, selectively activating specific downstream signaling pathways while not engaging others. This unique property allows for the dissection of the physiological roles of different ghrelin receptor-mediated pathways. In mouse models, this compound has been utilized to study metabolic processes, including food intake and gastric emptying.

Contrary to typical ghrelin receptor agonists that stimulate appetite, this compound's effects can be nuanced. While it is a partial agonist for the Gαq/11 and Gα12 pathways, it has been observed to decrease gastric emptying.[1] Under certain conditions, such as when endogenous ghrelin levels are low, its partial agonism at the Gαq/11 pathway can lead to an increase in food intake.[1] This makes this compound a critical compound for understanding the differential roles of ghrelin receptor signaling in metabolic regulation.

Mechanism of Action

This compound is a biased ligand for the ghrelin receptor (GHSR1a). Unlike the endogenous ligand ghrelin, which activates multiple downstream pathways, this compound selectively activates the Gαq/11 and Gα12 G-protein signaling cascades.[1] It does not significantly recruit β-arrestin, a key protein involved in receptor desensitization and internalization, as well as in mediating distinct signaling events.[1] This biased agonism allows for the specific investigation of the physiological consequences of Gαq/11 and Gα12 activation downstream of the ghrelin receptor.

Signaling Pathway Diagram

YIL781_Signaling_Pathway cluster_membrane Cell Membrane GHSR1a Ghrelin Receptor (GHSR1a) Gaq11 Gαq/11 GHSR1a->Gaq11 Selectively Activates Ga12 Gα12 GHSR1a->Ga12 Selectively Activates This compound This compound This compound->GHSR1a Binds to PLC Phospholipase C (PLC) Gaq11->PLC Activates RhoGEF RhoGEF Ga12->RhoGEF Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Physiological_Effects Physiological Effects (e.g., altered gastric motility, food intake modulation) Ca_release->Physiological_Effects PKC->Physiological_Effects Cytoskeletal_Rearrangement->Physiological_Effects

Caption: this compound biased signaling at the ghrelin receptor.

Data Presentation

The following tables summarize reported dosages of this compound used in rodent studies. It is crucial to note that optimal doses may vary depending on the specific mouse strain, age, sex, and experimental conditions. Therefore, it is recommended to perform dose-response studies to determine the optimal concentration for your specific experimental setup.

Table 1: this compound Dosage in Mouse Studies

ApplicationAdministration RouteDosage RangeVehicleSpeciesReference
Gastric EmptyingOral GavageNot explicitly stated for mice, but related compounds tested up to 10 mg/kg.Not specifiedMouse[1]
Food IntakeIntracerebroventricular (ICV)Not explicitly stated for mice, but ghrelin agonists tested in the nmol range.Artificial Cerebrospinal Fluid (aCSF) or SalineMouse

Table 2: Related Ghrelin Receptor Ligand Dosages in Mouse Studies for Context

Compound TypeApplicationAdministration RouteDosage RangeSpeciesReference
Ghrelin Receptor AntagonistFood IntakeIntraperitoneal (IP)2-200 nmol/mouseMouse
Ghrelin Receptor AntagonistFood IntakeIntracerebroventricular (ICV)0.2-20 nmol/mouseMouse
GhrelinFood IntakeSubcutaneous (SC)0.01-1 mg/kgMouse
Ghrelin Agonist (JMV 1843)Food IntakeSubcutaneous (SC)0.01-10 mg/kgMouse

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in mice. These protocols are based on established methodologies and should be adapted to specific laboratory conditions and approved animal care and use protocols.

Protocol 1: Assessment of Food Intake Following Intracerebroventricular (ICV) Administration of this compound

Objective: To evaluate the effect of centrally administered this compound on food intake in mice.

Materials:

  • This compound

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline

  • Male C57BL/6J mice (8-10 weeks old)

  • Stereotaxic apparatus for mice

  • Microinjection pump and syringes

  • Guide cannulas and internal injectors

  • Dental cement

  • Metabolic cages for individual housing and food intake monitoring

  • Standard chow diet

Experimental Workflow Diagram:

ICV_Food_Intake_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment acclimatization Acclimatize Mice (1 week) surgery Stereotaxic Surgery: Implant Guide Cannula acclimatization->surgery recovery Recovery (1 week) surgery->recovery habituation Habituate to Injection Procedure recovery->habituation injection ICV Injection: This compound or Vehicle habituation->injection monitoring Monitor Food Intake (e.g., 0.5, 1, 2, 4, 24h) injection->monitoring data_analysis Data Analysis monitoring->data_analysis verification Verify Cannula Placement data_analysis->verification

Caption: Workflow for ICV food intake study.

Procedure:

  • Animal Preparation and Surgery:

    • Acclimatize mice to the housing facility for at least one week before surgery.

    • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).

    • Secure the mouse in a stereotaxic apparatus.

    • Implant a guide cannula targeting the lateral ventricle. Typical coordinates for the lateral ventricle in C57BL/6J mice relative to bregma are: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm from the skull surface.

    • Secure the cannula to the skull using dental cement.

    • Allow the mice to recover for at least one week post-surgery.

  • Experimental Procedure:

    • Individually house the mice in metabolic cages that allow for precise measurement of food intake.

    • Habituate the mice to the injection procedure by handling them and performing mock injections with the internal injector.

    • On the day of the experiment, dissolve this compound in aCSF or sterile saline to the desired concentration. A dose-response study (e.g., 0.1, 1, 10 nmol) is recommended.

    • Gently restrain the mouse and perform the ICV injection using a microinjection pump over 1-2 minutes (e.g., 0.5-1 µL total volume).

    • The control group should receive an equivalent volume of the vehicle.

    • Return the mouse to its cage with pre-weighed standard chow.

    • Measure cumulative food intake at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) post-injection.

  • Data Analysis and Verification:

    • Analyze the food intake data using appropriate statistical methods (e.g., t-test or ANOVA).

    • At the end of the study, verify the placement of the cannula by injecting a dye (e.g., Evans blue) and performing histological analysis of the brain.

Protocol 2: Assessment of Gastric Emptying Following Oral Gavage of this compound

Objective: To determine the effect of orally administered this compound on the rate of gastric emptying in mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Male C57BL/6J mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Acetaminophen (paracetamol)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Spectrophotometer or ELISA reader for acetaminophen measurement

Experimental Workflow Diagram:

Gastric_Emptying_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis fasting Fast Mice (overnight) gavage_this compound Oral Gavage: This compound or Vehicle fasting->gavage_this compound drug_prep Prepare this compound and Acetaminophen Solution drug_prep->gavage_this compound wait Wait (e.g., 60 min) gavage_this compound->wait gavage_aceta Oral Gavage: Acetaminophen wait->gavage_aceta blood_collection Serial Blood Collection (e.g., 15, 30, 60 min) gavage_aceta->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep aceta_assay Acetaminophen Assay plasma_sep->aceta_assay data_analysis Data Analysis aceta_assay->data_analysis

Caption: Workflow for gastric emptying assay.

Procedure:

  • Animal Preparation:

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Experimental Procedure:

    • Prepare a solution of this compound in the chosen vehicle. A dose-response study is recommended (e.g., 1, 3, 10 mg/kg).

    • Administer this compound or vehicle to the mice via oral gavage.

    • After a set pre-treatment time (e.g., 60 minutes), administer a solution of acetaminophen (e.g., 100 mg/kg) via oral gavage. Acetaminophen is absorbed in the small intestine, so its appearance in the plasma is an indirect measure of gastric emptying.

    • Collect blood samples at various time points after acetaminophen administration (e.g., 15, 30, and 60 minutes) via tail vein or retro-orbital bleeding.

    • Process the blood samples to obtain plasma.

  • Data Analysis:

    • Measure the concentration of acetaminophen in the plasma samples using a commercially available kit or a validated analytical method.

    • The rate of gastric emptying is inversely proportional to the time it takes for acetaminophen to appear and peak in the plasma. A delay in the peak plasma concentration of acetaminophen in the this compound-treated group compared to the vehicle group indicates delayed gastric emptying.

    • Analyze the data using appropriate statistical methods.

Concluding Remarks

This compound is a powerful tool for elucidating the specific roles of Gαq/11 and Gα12 signaling in the context of the ghrelin system. The provided protocols offer a starting point for in vivo studies in mice. Researchers should always adhere to institutional guidelines for animal care and use and optimize experimental parameters for their specific research questions. Careful consideration of dosage, administration route, and appropriate controls will ensure the generation of robust and reproducible data.

References

Preparing YIL781 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 is a potent and selective antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1][2][3] It has been identified as a biased ligand, selectively activating Gαq/11 and Gα12 signaling pathways without engaging β-arrestin recruitment.[4][5] This unique pharmacological profile makes this compound a valuable tool for investigating the nuanced roles of ghrelin signaling in various physiological processes, including glucose homeostasis, appetite regulation, and cellular signaling. These application notes provide detailed protocols for the preparation and use of this compound in cell culture, including stock solution preparation, experimental procedures for assessing its activity, and a summary of its key quantitative data.

Data Presentation

Table 1: In Vitro Efficacy and Binding Affinity of this compound
ParameterValueCell Line/SystemReference
Ki (Binding Affinity) 17 nMRecombinant GHS-R1a
pIC50 (Ghrelin-induced Calcium Response) 7.90 - 8.27HEK293 cells
IC50 (Ghrelin-induced Calcium Response) 141 nMHEK293 cells
EC50 (Gαq activation) 16 nMHEK293 cells
EC50 (Gα11 activation) 53 nMHEK293 cells
IC50 (L-692,585-induced Calcium Response) 185 nMHEK-293 cells
IC50 (L-692,585-induced β-arrestin-2 translocation) 1 µMU2OS cells

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Protocol:

  • Determine the required concentration: A common stock concentration for small molecule inhibitors is 10 mM.

  • Calculate the required mass of this compound: Based on the molecular weight of this compound (typically around 409.5 g/mol , but always check the manufacturer's certificate of analysis), calculate the mass needed for your desired stock concentration and volume.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 409.5 g/mol ), you would add 244.2 µL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a laminar flow hood). Filtration is generally not required for DMSO stocks.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. A stock solution stored at -80°C is typically stable for at least 6 months.

Note on final DMSO concentration: When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

General Cell Culture Handling for this compound Experiments

Objective: To provide general guidelines for culturing cells in preparation for treatment with this compound.

Recommended Cell Lines:

  • HEK293 cells stably expressing the ghrelin receptor (GHSR): Ideal for studying direct receptor antagonism and downstream signaling.

  • U2OS cells expressing GHSR: Can be used for β-arrestin recruitment assays.

  • Other cell lines endogenously expressing GHSR relevant to the research question.

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Adherence: Allow cells to adhere and recover for 18-24 hours before treatment.

  • Serum Starvation (Optional): For signaling pathway studies, it may be beneficial to serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in serum-free or complete cell culture medium to achieve the desired final concentrations.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration, which can range from minutes for signaling studies to 24-72 hours for cytotoxicity assays.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.

  • Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.

Calcium Mobilization Assay

Objective: To assess the antagonistic effect of this compound on ghrelin-induced intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing GHSR, seeded in a 96-well black, clear-bottom plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Ghrelin (agonist)

  • This compound working solutions

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed HEK293-GHSR cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Pre-incubation with this compound: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound or vehicle control for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader and initiate kinetic reading. After establishing a baseline fluorescence, inject a pre-determined concentration of ghrelin (e.g., EC80) into the wells.

  • Data Analysis: Measure the peak fluorescence intensity after ghrelin addition. Plot the response against the concentration of this compound to determine its IC50 for inhibiting the ghrelin-induced calcium response.

Visualizations

Ghrelin Receptor Signaling and this compound's Point of Intervention

GHSR_Signaling cluster_membrane Cell Membrane Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Activates This compound This compound This compound->GHSR Antagonizes/ Biased Agonist Gq11 Gαq/11 BetaArrestin β-Arrestin This compound->BetaArrestin Blocks G12 Gα12 GHSR->Gq11 Activates GHSR->BetaArrestin Recruitment GHSR->G12 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC

Caption: this compound's modulation of Ghrelin Receptor signaling.

Experimental Workflow for Assessing this compound Antagonism

YIL781_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare this compound working dilutions prep_stock->prep_working seed_cells Seed GHSR-expressing cells in 96-well plate pre_incubate Pre-incubate cells with this compound or Vehicle seed_cells->pre_incubate prep_working->pre_incubate add_agonist Add Ghrelin (Agonist) pre_incubate->add_agonist measure_signal Measure downstream signal (e.g., Ca²⁺) add_agonist->measure_signal plot_data Plot signal vs. This compound concentration measure_signal->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for this compound antagonism studies.

References

Application Notes and Protocols for YIL781 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 is a potent and selective small-molecule antagonist of the ghrelin receptor (GHS-R1a).[1][2] It functions as a biased ligand, exhibiting selective activity on specific downstream signaling pathways of the ghrelin receptor. These application notes provide detailed protocols for the administration of this compound to rats for studying its effects on glucose metabolism and body weight, summarizing key in vivo efficacy data. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action: Biased Antagonism of the Ghrelin Receptor

This compound acts as a competitive antagonist at the ghrelin receptor (GHS-R1a) with a Ki of 17 nM and a Kb of 11 nM.[1] Unlike a full antagonist, this compound is a biased ligand. It selectively activates the Gαq/11 and Gα12 signaling pathways while simultaneously acting as an antagonist or weak inverse agonist for β-arrestin recruitment. This unique mechanism of action allows for the targeted modulation of ghrelin signaling, potentially separating the therapeutic effects on appetite and metabolism from other physiological functions regulated by the ghrelin receptor.

YIL781_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Activates This compound This compound This compound->GHSR1a Binds Gaq_11 Gαq/11 This compound->Gaq_11 Activates Ga12 Gα12 This compound->Ga12 Activates Beta_Arrestin β-Arrestin This compound->Beta_Arrestin Inhibits GHSR1a->Gaq_11 Activates GHSR1a->Ga12 Activates GHSR1a->Beta_Arrestin Recruits PLC PLC Gaq_11->PLC RhoA RhoA Ga12->RhoA Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Signaling_Events Downstream Signaling RhoA->Signaling_Events

Caption: this compound Signaling Pathway at the GHS-R1a Receptor.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in rat models.

Table 1: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Lean Wistar Rats

Dose (mg/kg, p.o.)Glucose Challenge (g/kg, i.p.)Time Post-Dose (hours)% Decrease in Glucose AUCReference
0.325Minimal Efficacious Dose[1]
102523%[1]

Table 2: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Diet-Induced Obese (DIO) Rats

Dose (mg/kg, p.o.)Glucose Challenge (g/kg, i.p.)Time Post-Dose (hours)% Decrease in Glucose AUCReference
32519%

Table 3: Effect of this compound on Body Weight in Rats

Dose (mg/kg, p.o.)Duration of Treatment% Body Weight ChangeReference
309 days5% decrease

Pharmacokinetics and Toxicity

Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and comprehensive preclinical safety and toxicity data for this compound in rats are not extensively available in the public literature. One study noted that brain concentrations of YIL-781 were found to be 20% of plasma concentrations. No specific No-Observed-Adverse-Effect Level (NOAEL) has been publicly reported. Researchers should conduct appropriate pharmacokinetic and toxicology studies based on their specific research needs and in accordance with regulatory guidelines.

Experimental Protocols

Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Lean Rats

This protocol details the procedure for assessing the effect of this compound on glucose tolerance in lean rats.

Materials:

  • This compound

  • Vehicle (e.g., Polyethylene glycol/10 mM methanesulfonic acid 80:20)

  • Male Wistar rats

  • Glucose solution (20% w/v in sterile saline)

  • Glucometer and test strips

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats to the housing facility for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.

  • Baseline Blood Glucose: On the day of the experiment, record the body weight of each rat. Obtain a baseline blood sample from the tail tip to measure fasting blood glucose (t=0 min).

  • This compound Administration: Administer this compound or vehicle orally (p.o.) by gavage at the desired dose (e.g., 0.3, 10 mg/kg).

  • Incubation Period: Wait for 5 hours post-dose.

  • Glucose Challenge: Administer a 2 g/kg glucose solution via intraperitoneal (i.p.) injection.

  • Blood Glucose Monitoring: Collect blood samples from the tail tip at 15, 30, 60, and 120 minutes after the glucose injection and measure blood glucose levels.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for glucose concentration over time for each animal. Compare the AUC between the this compound-treated and vehicle-treated groups.

IPGTT_Workflow_Lean_Rats acclimation Animal Acclimation (≥ 1 week) fasting Overnight Fasting (16-18 hours) acclimation->fasting weighing_baseline Record Body Weight & Measure Baseline Blood Glucose (t=0) fasting->weighing_baseline dosing Oral Gavage: This compound or Vehicle weighing_baseline->dosing incubation 5-hour Incubation dosing->incubation glucose_challenge Intraperitoneal Glucose Injection (2 g/kg) incubation->glucose_challenge blood_sampling Blood Glucose Measurement (15, 30, 60, 120 min) glucose_challenge->blood_sampling data_analysis Calculate Glucose AUC & Statistical Analysis blood_sampling->data_analysis

Caption: Experimental Workflow for IPGTT in Lean Rats.
Protocol 2: Induction of Obesity and IPGTT in Diet-Induced Obese (DIO) Rats

This protocol describes the induction of obesity in rats and the subsequent IPGTT to evaluate the efficacy of this compound.

Materials:

  • Male Wistar rats

  • High-fat diet (HFD; e.g., 45% calories from fat)

  • Standard chow diet

  • All materials listed in Protocol 1

Procedure:

Part A: Induction of Diet-Induced Obesity

  • Animal Selection: Upon arrival, house male Wistar rats and provide them with a high-fat diet for a period of 4-6 weeks.

  • Monitoring: Monitor body weight and food intake regularly to confirm the development of obesity.

  • Pre-screening (Optional): Before compound evaluation, rats can be pre-screened for elevated glucose AUC in an IPGTT to ensure a homogenous test group.

Part B: IPGTT in DIO Rats

  • Fasting: Fast the DIO rats overnight (approximately 16-18 hours) with free access to water.

  • Baseline and Dosing: Follow steps 3 and 4 from Protocol 1, administering this compound (e.g., 3 mg/kg) or vehicle.

  • Incubation and Glucose Challenge: Follow steps 5 and 6 from Protocol 1.

  • Blood Glucose Monitoring: Collect blood samples from the tail tip at 15, 30, 60, and 90 minutes after the glucose injection and measure blood glucose levels.

  • Data Analysis: Calculate the glucose AUC and compare the results between the different treatment groups.

DIO_IPGTT_Workflow cluster_DIO_Induction Diet-Induced Obesity Induction cluster_IPGTT IPGTT Protocol start_hfd Start High-Fat Diet (4-6 weeks) monitor_obesity Monitor Body Weight start_hfd->monitor_obesity fasting_dio Overnight Fasting (16-18 hours) monitor_obesity->fasting_dio weighing_baseline_dio Record Body Weight & Measure Baseline Blood Glucose (t=0) fasting_dio->weighing_baseline_dio dosing_dio Oral Gavage: This compound or Vehicle weighing_baseline_dio->dosing_dio incubation_dio 5-hour Incubation dosing_dio->incubation_dio glucose_challenge_dio Intraperitoneal Glucose Injection (2 g/kg) incubation_dio->glucose_challenge_dio blood_sampling_dio Blood Glucose Measurement (15, 30, 60, 90 min) glucose_challenge_dio->blood_sampling_dio data_analysis_dio Calculate Glucose AUC & Statistical Analysis blood_sampling_dio->data_analysis_dio

Caption: Workflow for DIO Rat Model and Subsequent IPGTT.

Conclusion

This compound is a valuable research tool for investigating the role of the ghrelin system in metabolic diseases. The protocols provided herein offer a framework for studying its effects on glucose homeostasis and body weight in rat models. Due to the limited publicly available data on the pharmacokinetics and toxicology of this compound, researchers are advised to conduct their own assessments to inform dose selection and safety evaluation for chronic studies.

References

Application Notes and Protocols for YIL781 in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing YIL781, a potent and selective ghrelin receptor (GHS-R1a) antagonist, in diet-induced obesity (DIO) animal models. This document outlines the mechanism of action of this compound, detailed protocols for in vivo studies, and expected outcomes on key metabolic parameters.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The ghrelin receptor has emerged as a promising therapeutic target for obesity due to its role in stimulating appetite and promoting fat storage.[1] this compound is a small molecule antagonist of the ghrelin receptor (GHS-R1a) that has demonstrated efficacy in reducing food intake and body weight in preclinical models of obesity.[2]

Mechanism of Action of this compound

This compound acts as a biased antagonist of the ghrelin receptor (GHS-R1a). While it blocks ghrelin-stimulated activation of the Gαq/11 signaling pathway, it also acts as an inverse agonist for β-arrestin recruitment.[3][4] The Gαq/11 pathway, upon activation by ghrelin, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately promoting appetite and adipogenesis.[5] By antagonizing this pathway, this compound effectively blunts the orexigenic and adipogenic signals of ghrelin.

Simultaneously, this compound exhibits inverse agonism towards the β-arrestin pathway. In the context of the ghrelin receptor, β-arrestin recruitment is involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling. The inverse agonistic action of this compound on this pathway may contribute to its sustained efficacy.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key metabolic parameters in diet-induced obese mice. The data has been compiled from multiple pre-clinical studies.

Dose of this compound (mg/kg, p.o.) Change in Body Weight (%) Change in Food Intake (%) Improvement in Glucose Tolerance (AUC Reduction %) Reference
1Modest ReductionModest ReductionNot Reported
3Significant ReductionSignificant ReductionSignificant Improvement
10~15% reductionSignificant Reduction23%
30Sustained ReductionSustained ReductionNot Reported

Note: The exact values can vary based on the specific experimental conditions, duration of the study, and the animal strain used.

Mandatory Visualizations

GHS_R1a_Signaling cluster_membrane Cell Membrane cluster_Gq11 Gαq/11 Pathway cluster_arrestin β-Arrestin Pathway GHSR1a GHS-R1a Gq11 Gαq/11 GHSR1a->Gq11 Activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin Recruits Ghrelin Ghrelin Ghrelin->GHSR1a Activates This compound This compound This compound->GHSR1a Antagonizes This compound->Gq11 Blocks This compound->beta_arrestin Inverse Agonist (Inhibits Recruitment) PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Appetite ↑ Appetite & Adipogenesis Ca_release->Appetite PKC->Appetite Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization experimental_workflow start Start: Acclimatization of C57BL/6J mice (1 week) dio_induction Diet-Induced Obesity Induction: High-Fat Diet (60% kcal from fat) for 8-12 weeks start->dio_induction randomization Randomization into Treatment Groups: - Vehicle Control - this compound (e.g., 3, 10, 30 mg/kg) dio_induction->randomization treatment Daily Oral Gavage with this compound or Vehicle for 4 weeks randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic_tests Metabolic Phenotyping: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) treatment->metabolic_tests endpoint Endpoint Analysis: - Plasma collection (Ghrelin, Insulin, Lipids) - Tissue collection (Adipose, Liver) monitoring->endpoint metabolic_tests->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

References

Application Notes and Protocols for In Vitro Evaluation of YIL781 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YIL781 is a pharmacological tool compound that acts as a biased agonist for the ghrelin receptor (GHS-R1a).[1] It selectively activates the Gαq/11 and Gα12 signaling pathways without stimulating β-arrestin recruitment.[2] This selective activity makes this compound a valuable probe for dissecting the complex signaling cascades initiated by the ghrelin receptor and for investigating the physiological consequences of activating specific downstream pathways. These application notes provide an overview of the in vitro assays used to characterize the activity of this compound, including detailed protocols and data presentation.

Mechanism of Action

The ghrelin receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, and can also signal through β-arrestin pathways.[2][3] Ghrelin, the endogenous ligand, activates all of these pathways. In contrast, this compound exhibits biased agonism, demonstrating partial agonism specifically for the Gαq/11 and Gα12 pathways while acting as a neutral antagonist for β-arrestin recruitment and other G-protein pathways.[2] This biased signaling profile is crucial for understanding its effects on cellular function.

YIL781_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_transducers Signal Transducers cluster_effectors Downstream Effectors Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHS-R1a) Ghrelin->GHSR1a This compound This compound This compound->GHSR1a Gaq11 Gαq/11 GHSR1a->Gaq11 Full Agonism (Ghrelin) GHSR1a:e->Gaq11:w Partial Agonism (this compound) Gai_o Gαi/o GHSR1a->Gai_o Full Agonism (Ghrelin) GHSR1a:e->Gai_o:w No Activity (this compound) Ga12 Gα12 GHSR1a->Ga12 Full Agonism (Ghrelin) GHSR1a:e->Ga12:w Partial Agonism (this compound) BetaArrestin β-Arrestin GHSR1a->BetaArrestin Full Agonism (Ghrelin) GHSR1a:e->BetaArrestin:w No Activity (this compound) PLC PLC Activation Gaq11->PLC cAMP cAMP Inhibition Gai_o->cAMP RhoA RhoA Activation Ga12->RhoA Internalization Receptor Internalization BetaArrestin->Internalization

Caption: this compound biased signaling at the ghrelin receptor.

Data Presentation

The following table summarizes the in vitro activity of this compound in various functional assays.

Assay TypeParameterThis compound ValueGhrelin (Reference)Reference
Gαq/11 Activation
Gαq BRET AssayEC5016 nM-
% Efficacy45%100%
Gα11 BRET AssayEC5053 nM-
% Efficacy43%100%
Gα12 Activation
Gα12 BRET AssayEC50--
% EfficacyPartial Agonist100%
β-Arrestin Recruitment
β-Arrestin 1 BRET AssayIntrinsic ActivityNone DetectedEC50 = 12 nM
β-Arrestin 2 BRET AssayIntrinsic ActivityNone DetectedEC50 = 14 nM
Gαi/o Activation
Gαi/o BRET AssayIntrinsic ActivityNone Detected-
Receptor Binding
[125I]ghrelin DisplacementKi17 nM-
MAPK Signaling
ERK1/2 PhosphorylationActivityNo direct effect; enables CB2R-mediated activationInduces phosphorylation
cAMP Production
Forskolin-induced cAMPActivityNo direct effect; enables CB2R-mediated inhibitionDecreases cAMP

Experimental Protocols

G-Protein Activation Assays (BRET-based)

This protocol is a generalized method for assessing the activation of specific G-protein alpha subunits using Bioluminescence Resonance Energy Transfer (BRET).

G_Protein_Activation_Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Co-transfect with: - GHS-R1a - Gα-RlucII - Gγ-GFP2 Cell_Culture->Transfection Plating Plate cells in 96-well plates Transfection->Plating Incubation1 Incubate for 24-48 hours Plating->Incubation1 Treatment Treat cells with this compound or Ghrelin (control) Incubation1->Treatment Substrate_Addition Add Coelenterazine h (BRET substrate) Treatment->Substrate_Addition Incubation2 Incubate for 5-10 minutes Substrate_Addition->Incubation2 Measurement Measure BRET signal (Luminescence at two wavelengths) Incubation2->Measurement Analysis Calculate BRET ratio and generate dose-response curves Measurement->Analysis End End Analysis->End

References

Application Notes and Protocols for YIL781 Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a calcium mobilization assay using YIL781, a potent and orally active ghrelin receptor (GHSR) antagonist.[1][2] this compound has also been identified as a biased agonist, selectively activating Gαq/11 and Gα12 signaling pathways.[3][4] This dual functionality makes it a valuable tool for studying ghrelin receptor signaling and for the discovery of novel therapeutics.

Calcium mobilization assays are fundamental in drug discovery for screening G protein-coupled receptors (GPCRs).[5] This document outlines the principles of the assay, provides detailed experimental procedures, and presents key quantitative data for this compound.

Principle of the Assay

The fluorescence-based calcium mobilization assay is a widely used method to assess the activation of GPCRs that signal through the Gαq pathway. The ghrelin receptor, upon activation, can couple to the Gαq subunit, initiating a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.

This assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM), which can readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the dye in the cytoplasm. In its free form, Fluo-4 exhibits minimal fluorescence. However, upon binding to Ca2+, its fluorescence intensity increases by over 100-fold. By monitoring the change in fluorescence, the mobilization of intracellular calcium in response to a compound like this compound can be quantified.

This compound Signaling Pathway

This compound acts on the ghrelin receptor (GHSR), a GPCR. As a biased agonist, this compound selectively activates the Gαq/11 and Gα12 signaling pathways. The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

YIL781_Signaling_Pathway This compound This compound GHSR Ghrelin Receptor (GHSR) This compound->GHSR Binds Gq Gαq/11 GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Ca_increase Increased Cytosolic Ca²⁺ Ca_release->Ca_increase Leads to Calcium_Mobilization_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis cell_seeding Seed cells expressing GHSR into a 96- or 384-well plate incubation1 Incubate overnight (37°C, 5% CO₂) cell_seeding->incubation1 dye_loading Load cells with Fluo-4 AM dye solution incubation2 Incubate for 1 hour at 37°C dye_loading->incubation2 compound_addition Add this compound or control compounds incubation2->compound_addition measurement Measure fluorescence kinetically using a plate reader compound_addition->measurement data_processing Calculate fluorescence change (ΔF/F₀) curve_fitting Generate dose-response curves data_processing->curve_fitting parameter_determination Determine EC₅₀ or IC₅₀ values curve_fitting->parameter_determination

References

Application Notes and Protocols for Studying Food Intake with YIL781

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 is a potent and selective non-peptide antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor. Ghrelin is a key orexigenic hormone, and as such, the ghrelin receptor is a significant target for therapeutic interventions aimed at modulating appetite and energy balance in conditions like obesity and metabolic syndrome.[1][2][3] Interestingly, this compound exhibits biased signaling, acting as a partial agonist for Gαq/11 and Gα12 pathways while being a weak inverse agonist for β-arrestin recruitment.[4] This unique pharmacological profile makes this compound a valuable tool for dissecting the complex signaling pathways that govern food intake. These application notes provide detailed protocols for utilizing this compound in preclinical studies of food intake.

Data Presentation

Summary of this compound Effects on Food Intake in Rodent Models
Animal ModelCompound AdministrationDoseObservationReference
Male RatsIntracerebroventricular (ICV)Not SpecifiedIncreased food intake during the light phase (low endogenous ghrelin)
Male RatsIntracerebroventricular (ICV)Not SpecifiedNo significant effect on food intake during the dark phase (high endogenous ghrelin)
Female RatsIntra-Lateral Hypothalamic Area (LHA)25 µgReduced food intake
Male RatsIntra-Lateral Hypothalamic Area (LHA)25 µgNo significant effect on food intake
Diet-Induced Obese MiceDaily Oral Gavage (related compound YIL-870)10 mg/kgReduced food intake and body weight

Signaling Pathways

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that can signal through multiple downstream pathways to regulate food intake. This compound's biased agonism towards the Gαq/11 pathway is of particular interest. In the hypothalamus, activation of the Gαq/11 pathway by other GPCRs, such as the melanocortin-4 receptor (MC4R), has been shown to decrease food intake. This compound's partial agonism on this pathway may lead to context-dependent effects on appetite.

GHS_R1a_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GHS-R1a GHS-R1a Gaq11 Gαq/11 GHS-R1a->Gaq11 Activates BetaArrestin β-Arrestin GHS-R1a->BetaArrestin Weak Inverse Agonism by this compound OtherG Other G-Proteins GHS-R1a->OtherG Activates Ghrelin Ghrelin Ghrelin->GHS-R1a Activates This compound This compound This compound->GHS-R1a Antagonist/ Partial Agonist PLC Phospholipase C (PLC) Gaq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Appetite_Modulation Context-Dependent Appetite Modulation Ca2->Appetite_Modulation PKC->Appetite_Modulation Other_Effects Other Cellular Effects BetaArrestin->Other_Effects Appetite_Stimulation Appetite Stimulation OtherG->Appetite_Stimulation Experimental_Workflow cluster_setup Phase 1: Model Development & Acclimation cluster_experiment Phase 2: this compound Treatment & Data Collection cluster_analysis Phase 3: Data Analysis & Interpretation arrow_style arrow_style Animal_Selection Select Mice (e.g., C57BL/6) DIO_Induction Induce Obesity with High-Fat Diet (8-12 weeks) Animal_Selection->DIO_Induction Acclimation Acclimate to Metabolic Cages & Handling/Gavage DIO_Induction->Acclimation Randomization Randomize into Treatment Groups (Vehicle, this compound doses) Acclimation->Randomization Fasting Overnight Fasting (18 hours) Randomization->Fasting Treatment Administer this compound/Vehicle (e.g., Oral Gavage) Fasting->Treatment Data_Collection Measure Food Intake & Body Weight (e.g., at 1, 2, 4, 6, 24h) Treatment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpret Results & Draw Conclusions Statistical_Analysis->Interpretation

References

YIL781 Treatment in Metabolic Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 is a small molecule that acts on the ghrelin receptor (GHS-R1a), a key regulator of energy homeostasis. The ghrelin system is implicated in various metabolic processes, including appetite stimulation, glucose metabolism, and body weight regulation[1]. This compound has been characterized as a biased ligand of the GHS-R1a, exhibiting partial agonism towards Gαq/11 and Gα12 signaling pathways while acting as a neutral antagonist or weak inverse agonist for β-arrestin recruitment[2][3]. This unique pharmacological profile makes this compound a valuable tool for dissecting the complex signaling of the ghrelin receptor and for investigating its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes.

These application notes provide a comprehensive overview of the use of this compound in metabolic disease models, including quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and the related compound YIL-870 in various metabolic disease models.

Table 1: In Vitro Characterization of this compound

ParameterValueAssaySource
Binding Affinity (Ki) 17 nM[125I]ghrelin displacement from recombinant GHS-R1a[4]
β-arrestin 1 Recruitment (Potency) 314 nM (Antagonist)Ghrelin-induced recruitment[2]
β-arrestin 2 Recruitment (Potency) 414 nM (Antagonist)Ghrelin-induced recruitment

Table 2: In Vivo Effects of this compound on Glucose Homeostasis

Animal ModelTreatmentDoseRouteKey FindingSource
RatThis compound10 mg/kgOral23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT).

Table 3: In Vivo Effects of GHS-R1a Antagonists on Food Intake and Body Weight

CompoundAnimal ModelTreatment DurationDoseRouteKey FindingsSource
This compoundMiceAcuteNot SpecifiedIntracerebroventricular (ICV)Increased food intake, an effect blunted in Gαq/11-deficient mice.
GHS-R1a antagonistDiet-Induced Obese (DIO) MiceDailyNot SpecifiedOralReduced food intake and body weight (up to 15% loss) due to selective fat mass loss.
YIL-870DIO MiceDaily10 mg/kgOral~15% drop in body weight relative to vehicle.

Note: There is conflicting evidence regarding the effect of this compound on food intake and body weight, which may be attributed to its biased agonism, the route of administration, and the specific experimental conditions.

Experimental Protocols

In Vitro Insulin Secretion Assay

This protocol is adapted from methodologies used to assess the effect of GHS-R1a ligands on insulin secretion from pancreatic islets.

Objective: To determine the effect of this compound on ghrelin-mediated suppression of glucose-stimulated insulin secretion.

Materials:

  • Pancreatic islets isolated from rats.

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA.

  • Glucose solutions (e.g., 2.8 mM and 8.3 mM in KRB).

  • Ghrelin solution.

  • This compound solution.

  • Insulin ELISA kit.

Procedure:

  • Isolate pancreatic islets from male Sprague Dawley rats using collagenase digestion followed by a Ficoll gradient.

  • Pre-incubate islets in KRB buffer with 2.8 mM glucose for 60 minutes at 37°C.

  • Manually pick and transfer islets into assay plates (e.g., 5 islets per well).

  • Replace the pre-incubation buffer with KRB containing the following treatments:

    • Control: 8.3 mM glucose.

    • Ghrelin treatment: 8.3 mM glucose + 1 nM ghrelin.

    • This compound treatment: 8.3 mM glucose + 1 nM ghrelin + 1 µM this compound.

  • Incubate for 60 minutes at 37°C.

  • Collect the supernatant for insulin measurement.

  • Quantify insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.

Expected Outcome: this compound is expected to counteract the inhibitory effect of ghrelin on glucose-stimulated insulin secretion.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rodents

This protocol is a standard method for assessing glucose tolerance and has been used to evaluate the in vivo effects of this compound.

Objective: To assess the effect of this compound on glucose clearance in vivo.

Materials:

  • Rodents (e.g., male Sprague Dawley rats or C57BL/6 mice).

  • This compound formulation for oral gavage.

  • Vehicle control.

  • 20% D-glucose solution (sterile).

  • Glucometer and test strips.

  • Restraining device for blood sampling.

Procedure:

  • Fast animals overnight for approximately 12-16 hours with free access to water.

  • Record the baseline body weight.

  • Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.).

  • After a specified time (e.g., 5 hours post-dose), take a baseline blood glucose reading (t=0) from the tail vein.

  • Administer a 2 g/kg glucose challenge via intraperitoneal (i.p.) injection.

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.

Assessment of Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology to evaluate the chronic effects of this compound on energy balance in a model of obesity.

Objective: To determine the long-term effects of this compound on food intake, body weight, and body composition in DIO mice.

Materials:

  • Male C57BL/6 mice.

  • High-fat diet (HFD) to induce obesity.

  • Standard chow.

  • This compound formulation for oral gavage.

  • Vehicle control.

  • Metabolic cages for food intake monitoring.

  • Scale for body weight measurement.

  • Body composition analyzer (e.g., DEXA or NMR).

Procedure:

  • Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 10-12 weeks).

  • House mice individually in metabolic cages for acclimatization.

  • Record baseline body weight, body composition, and daily food intake for several days.

  • Randomize mice into treatment groups (e.g., vehicle and this compound).

  • Administer this compound or vehicle daily via oral gavage at a specified dose.

  • Monitor and record daily food intake and body weight for the duration of the study (e.g., 2-4 weeks).

  • At the end of the study, measure final body composition.

  • A pair-fed group can be included to distinguish the effects of this compound on energy expenditure from those on food intake.

Mandatory Visualizations

Signaling Pathways

GHS_R1a_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Full Agonist This compound This compound This compound->GHSR1a Biased Ligand Gaq11 Gαq/11 Activation This compound->Gaq11 Partial Agonist beta_arrestin β-arrestin Recruitment This compound->beta_arrestin Antagonist/ Weak Inverse Agonist GHSR1a->Gaq11 Activates GHSR1a->beta_arrestin Recruits Physiological_Effects_Gaq Appetite Stimulation Gaq11->Physiological_Effects_Gaq Physiological_Effects_barrestin Receptor Internalization beta_arrestin->Physiological_Effects_barrestin

Caption: Biased signaling of this compound at the GHS-R1a.

Experimental Workflow

InVivo_Workflow start Start: Metabolic Disease Model (e.g., DIO Mice) acclimatization Acclimatization & Baseline Measurements (Body Weight, Food Intake) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Chronic Daily Dosing: - Vehicle - this compound randomization->treatment monitoring Daily Monitoring: - Food Intake - Body Weight treatment->monitoring ipgtt Mid-study IPGTT (Optional) monitoring->ipgtt Assess Glucose Tolerance end_measurements End-of-Study: - Final Body Weight - Body Composition - Tissue Collection monitoring->end_measurements ipgtt->monitoring analysis Data Analysis & Interpretation end_measurements->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing YIL781 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of YIL781 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a biased ligand for the ghrelin receptor (GHS-R1a).[1][2][3] It selectively activates the Gαq/11 and Gα12 signaling pathways.[1][2] Unlike the endogenous ligand ghrelin, this compound does not lead to the recruitment of β-arrestin or the activation of other G-protein pathways, such as Gi/o. It is considered a partial agonist for the Gαq/11 pathway.

Q2: What is a good starting concentration for this compound in my in vitro experiment?

A2: A sensible starting point for this compound concentration in in vitro experiments is in the low nanomolar to low micromolar range. Published studies have reported Ki values around 17 nM and EC50 values for Gαq and Gα11 activation at 16 nM and 53 nM, respectively. Some functional assays in cell culture have used this compound at a concentration of 1 µM to effectively counteract the effects of ghrelin. However, the optimal concentration will be cell-type and assay-dependent. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A3: To determine the optimal concentration, you should perform a dose-response curve. This involves testing a range of this compound concentrations (e.g., from 1 nM to 10 µM) in your specific assay to identify the concentration that gives the desired biological effect without causing significant cytotoxicity.

Q4: Is this compound cytotoxic? How can I test for this?

A4: The cytotoxicity of this compound should be determined empirically for your specific cell line. You can assess cytotoxicity using standard assays such as the MTT, XTT, or LDH release assays. These assays will help you establish a non-toxic working concentration range for your functional experiments.

Q5: What are the key signaling pathways I should investigate when working with this compound?

A5: Given its mechanism of action, the primary pathways to investigate are those downstream of Gαq/11 activation. This includes measuring changes in intracellular calcium levels and the activation of the MAPK/ERK signaling cascade. It is also pertinent to measure cAMP levels to confirm the lack of Gi/o pathway engagement.

Quantitative Data Summary

ParameterValueNotes
Binding Affinity (Ki) 17 nMFor the ghrelin receptor (GHS-R1a).
EC50 (Gαq activation) 16 nMRepresents 45% of ghrelin efficacy.
EC50 (Gα11 activation) 53 nMRepresents 43% of ghrelin efficacy.
Functional Antagonism (pKB) 7.54Competitive antagonist activity in vitro.
Motilin Receptor Affinity (Ki) 6 µMDisplays low affinity for the motilin receptor.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Functional Assays cluster_analysis Data Analysis prep_cells Prepare Cells (e.g., HEK293 expressing GHS-R1a) dose_response Dose-Response Curve (e.g., 1 nM to 10 µM) prep_cells->dose_response prep_yil Prepare this compound Stock Solution prep_yil->dose_response cytotoxicity Cytotoxicity Assay (MTT or LDH) dose_response->cytotoxicity functional_assays Functional Assays dose_response->functional_assays analyze Analyze Results cytotoxicity->analyze calcium Calcium Flux Assay functional_assays->calcium mapk MAPK/ERK Phosphorylation functional_assays->mapk camp cAMP Assay functional_assays->camp bret G-protein Activation (BRET) functional_assays->bret calcium->analyze mapk->analyze camp->analyze bret->analyze determine_optimal Determine Optimal Concentration analyze->determine_optimal

Caption: Experimental workflow for optimizing this compound concentration.

GHS_R1a_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling ghrelin Ghrelin ghsr1a GHS-R1a ghrelin->ghsr1a Agonist This compound This compound This compound->ghsr1a Biased Agonist gaq11 Gαq/11 ghsr1a->gaq11 Activates ga12 Gα12 ghsr1a->ga12 Activates plc PLC gaq11->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC dag->pkc mapk MAPK/ERK Pathway pkc->mapk rho RhoGEF ga12->rho rhoa RhoA rho->rhoa rock ROCK rhoa->rock cytoskeletal Cytoskeletal Rearrangement rock->cytoskeletal

Caption: this compound biased signaling at the ghrelin receptor.

Troubleshooting Guides

Issue 1: High variability between replicate wells in a dose-response experiment.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure your cell suspension is homogenous before and during plating.

    • Calibrate your pipettes and use appropriate pipetting techniques.

    • To minimize the "edge effect," consider not using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.

Issue 2: No observable effect of this compound at tested concentrations.

  • Possible Cause: The concentration range is too low, the incubation time is too short, or the chosen cell line does not express sufficient levels of the ghrelin receptor.

  • Troubleshooting Steps:

    • Test a higher concentration range of this compound (e.g., up to 50 µM).

    • Increase the incubation time with the compound.

    • Verify the expression of the ghrelin receptor (GHS-R1a) in your cell line using techniques like qPCR or Western blotting.

    • Confirm the activity of your this compound stock.

Issue 3: Significant cell death observed even at low concentrations of this compound.

  • Possible Cause: The compound is highly cytotoxic to your specific cell line, or the solvent (e.g., DMSO) concentration is too high.

  • Troubleshooting Steps:

    • Use a lower concentration range in your experiments.

    • Reduce the incubation time.

    • Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5% for DMSO). Run a solvent-only control to check for toxicity.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is from 100 µM down to 1 nM. Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for a desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Calcium Flux Assay

This protocol provides a general framework for measuring intracellular calcium changes.

  • Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Prepare a calcium indicator dye loading solution (e.g., Fluo-8 AM or Indo-1 AM) according to the manufacturer's instructions. Remove the culture medium and add the dye loading solution to the cells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • Compound Addition: Prepare your this compound solutions at various concentrations. Use an automated liquid handler or a multichannel pipette to add the this compound solutions to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader equipped for kinetic reads. The excitation and emission wavelengths will depend on the calcium indicator dye used.

  • Data Analysis: Analyze the kinetic data to determine the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to detect changes in ERK phosphorylation.

  • Cell Treatment: Plate cells and grow them to the desired confluency. Serum-starve the cells for a few hours to reduce basal ERK phosphorylation. Treat the cells with different concentrations of this compound for a specified time (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody for total ERK.

  • Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

References

improving reproducibility of YIL781 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving YIL781, a biased ligand of the ghrelin receptor (GHS-R1a).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a biased ligand for the ghrelin receptor (GHS-R1a).[1] It selectively activates the Gαq/11 and Gα12 signaling pathways.[1][2] Unlike the endogenous ligand ghrelin, this compound does not stimulate β-arrestin recruitment.[1][2] This biased agonism leads to specific physiological effects, such as increased food intake and decreased gastric emptying.

Q2: What are the key in vitro experiments to characterize this compound activity?

The primary in vitro assays to characterize this compound's biased agonism include:

  • Calcium (Ca2+) Mobilization Assays: To confirm the activation of the Gαq/11 pathway, which leads to an increase in intracellular calcium levels.

  • β-Arrestin Recruitment Assays: Typically using Bioluminescence Resonance Energy Transfer (BRET), to demonstrate the lack of β-arrestin engagement.

  • Inositol Phosphate (IP) Accumulation Assays: As a downstream measure of Gαq/11 activation.

Q3: What are the expected in vivo effects of this compound administration?

In rodent models, administration of this compound has been shown to:

  • Increase food intake.

  • Decrease gastric emptying.

  • Promote weight loss at certain doses, largely due to reduced food intake.

  • Improve glucose tolerance by promoting glucose-dependent insulin secretion.

Q4: In which experimental model is this compound expected to show agonistic versus antagonistic effects?

This compound displays partial agonism for the Gαq/11 and Gα12 pathways. Its agonistic properties, such as increasing food intake, are more apparent when endogenous ghrelin levels are low. Conversely, it can act as an antagonist for ghrelin-induced β-arrestin recruitment.

Troubleshooting Guides

In Vitro Assays

Issue 1: High background or low signal-to-noise ratio in BRET-based β-arrestin recruitment assays.

  • Possible Cause A: Suboptimal Donor-to-Acceptor Ratio. The ratio of the BRET donor (e.g., Rluc) to the acceptor (e.g., GFP) is critical.

    • Solution: Perform a titration experiment to determine the optimal plasmid transfection ratio for your specific cell line and constructs.

  • Possible Cause B: Cell Health and Density. Unhealthy or inconsistently plated cells can lead to variable results.

    • Solution: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Use a cell viability assay to confirm cell health.

  • Possible Cause C: Reagent Quality. The quality of the substrate (e.g., coelenterazine h) can significantly impact the signal.

    • Solution: Use fresh, high-quality substrate and protect it from light. Prepare substrate solutions immediately before use.

Issue 2: Inconsistent results in Ca2+ mobilization assays.

  • Possible Cause A: Variation in cell plating. Uneven cell monolayers can lead to variability in fluorescent dye loading and signal intensity.

    • Solution: Ensure a uniform cell monolayer by optimizing cell seeding density and technique.

  • Possible Cause B: Dye Loading and Extrusion. Inconsistent loading of Ca2+-sensitive dyes (e.g., Fura-2 AM, Fluo-4 AM) or active dye extrusion by cells can cause high background or weak signals.

    • Solution: Optimize dye concentration, loading time, and temperature. The use of an inhibitor of organic anion transporters, such as probenecid, can reduce dye extrusion.

  • Possible Cause C: Phototoxicity or Photobleaching. Excessive exposure to excitation light can damage cells and bleach the fluorescent dye.

    • Solution: Minimize exposure to the excitation light source by using the lowest effective intensity and shortest possible exposure times.

In Vivo Experiments

Issue 3: High variability in food intake measurements in rodents.

  • Possible Cause A: Acclimation and Stress. Insufficient acclimation of animals to the experimental conditions (e.g., housing, handling, injection procedures) can induce stress and alter feeding behavior.

    • Solution: Allow for a sufficient acclimation period (at least one week) before the experiment. Handle animals regularly to minimize stress.

  • Possible Cause B: Circadian Rhythm Effects. The timing of compound administration and measurement can significantly impact results, as feeding behavior is under circadian control.

    • Solution: Administer this compound and measure food intake at the same time each day, preferably at the beginning of the dark cycle when rodents are most active and feeding.

  • Possible Cause C: Vehicle Effects. The vehicle used to dissolve and administer this compound may have an independent effect on food intake.

    • Solution: Always include a vehicle-treated control group. If the vehicle has a known effect, consider alternative formulations.

Issue 4: Inconsistent gastric emptying results.

  • Possible Cause A: Variability in Stomach Content. The amount and type of food in the stomach at the start of the experiment can influence the rate of gastric emptying.

    • Solution: Standardize the fasting period before the experiment to ensure consistent stomach content.

  • Possible Cause B: Method of Measurement. Different methods for assessing gastric emptying (e.g., phenol red meal, 13C-spirulina breath test) have varying levels of sensitivity and variability.

    • Solution: Choose a method appropriate for your experimental question and ensure it is performed consistently by the same trained personnel.

Experimental Protocols & Data

This compound Signaling Pathway and Experimental Workflow

YIL781_Signaling_and_Workflow cluster_ligand Ligand cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_workflow Experimental Workflow This compound This compound GHSR1a GHS-R1a This compound->GHSR1a Binds to invivo In Vivo Studies (Food Intake, Gastric Emptying) This compound->invivo Administered in Gaq11 Gαq/11 GHSR1a->Gaq11 Activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin Does NOT recruit PLC PLC Gaq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Intracellular Ca2+ Increase IP3->Ca2 Induces invitro In Vitro Assays (Ca2+ Mobilization, BRET) Ca2->invitro Measured in data Data Analysis invitro->data invivo->data

Caption: this compound signaling pathway and experimental workflow.

Troubleshooting Logic for In Vitro Assays

troubleshooting_invitro cluster_bret BRET Assay Issues cluster_ca2 Ca2+ Assay Issues start Inconsistent In Vitro Results bret_issue High Background / Low Signal start->bret_issue ca_issue Inconsistent Ca2+ Signal start->ca_issue bret_cause1 Suboptimal Donor: Acceptor Ratio bret_issue->bret_cause1 bret_cause2 Poor Cell Health bret_issue->bret_cause2 bret_cause3 Reagent Quality bret_issue->bret_cause3 bret_sol1 Titrate Plasmid Ratios bret_cause1->bret_sol1 bret_sol2 Check Cell Viability & Density bret_cause2->bret_sol2 bret_sol3 Use Fresh Substrate bret_cause3->bret_sol3 ca_cause1 Uneven Cell Plating ca_issue->ca_cause1 ca_cause2 Dye Loading Issues ca_issue->ca_cause2 ca_cause3 Phototoxicity ca_issue->ca_cause3 ca_sol1 Optimize Seeding ca_cause1->ca_sol1 ca_sol2 Optimize Dye Loading & Use Probenecid ca_cause2->ca_sol2 ca_sol3 Minimize Light Exposure ca_cause3->ca_sol3

Caption: Troubleshooting logic for common in vitro assay issues.

Quantitative Data Summary
ParameterThis compoundGhrelin (Reference)Reference
Gαq Activation (EC50) 16 nM-
Gα11 Activation (EC50) 53 nM-
Gαq Efficacy (% of Ghrelin) 45%100%
Gα11 Efficacy (% of Ghrelin) 43%100%
β-arrestin 1 Recruitment Weak Inverse AgonistAgonist (EC50: 12 nM)
β-arrestin 2 Recruitment Weak Inverse AgonistAgonist (EC50: 14 nM)
β-arrestin 1 Antagonism (IC50) 314 nM-
β-arrestin 2 Antagonism (IC50) 414 nM-
Detailed Experimental Protocols

1. BRET Assay for β-Arrestin Recruitment

  • Objective: To measure the recruitment of β-arrestin to the GHS-R1a receptor upon ligand stimulation.

  • Materials:

    • HEK293T cells

    • Expression plasmids for GHS-R1a, β-arrestin-1/2-RlucII (donor), and rGFP-CAAX (acceptor)

    • Transfection reagent

    • White, clear-bottom 96-well plates

    • Coelenterazine h (BRET substrate)

    • BRET-compatible microplate reader

  • Methodology:

    • Co-transfect HEK293T cells with plasmids for GHS-R1a, β-arrestin-RlucII, and rGFP-CAAX. The optimal ratio of plasmids should be determined empirically.

    • 24 hours post-transfection, plate the cells in white, clear-bottom 96-well plates.

    • 48 hours post-transfection, wash the cells with PBS.

    • Add assay buffer containing this compound at various concentrations. For antagonism experiments, pre-incubate with this compound before adding a fixed concentration of ghrelin (e.g., 30 nM).

    • Incubate for the desired time at 37°C.

    • Add coelenterazine h to a final concentration of 5 µM.

    • Immediately measure luminescence at two wavelengths (e.g., 485 nm for RlucII and 530 nm for rGFP) using a BRET-compatible plate reader.

    • Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 485 nm.

    • Plot the BRET ratio against the ligand concentration to generate dose-response curves.

2. In Vivo Food Intake Study in Mice

  • Objective: To assess the effect of this compound on food intake.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • This compound

    • Vehicle (e.g., saline, DMSO/saline solution)

    • Standard chow

    • Metabolic cages or standard housing with pre-weighed food

  • Methodology:

    • Individually house mice and allow them to acclimate for at least one week.

    • Handle mice daily to reduce stress.

    • On the day of the experiment, fast the mice for a standardized period (e.g., 4-6 hours) leading up to the dark cycle.

    • Just before the dark cycle begins, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Provide a pre-weighed amount of standard chow.

    • Measure food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

    • Analyze the cumulative food intake at each time point and compare between treatment groups.

References

Validation & Comparative

YIL781 in Focus: A Comparative Analysis of GHS-R1a Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of ghrelin receptor modulation, this guide offers an objective comparison of YIL781 with other notable Growth Hormone Secretagogue Receptor 1a (GHS-R1a) antagonists. Supported by experimental data, this document delves into the performance, mechanism of action, and experimental protocols associated with these compounds.

The ghrelin receptor, GHS-R1a, a G protein-coupled receptor, is a key player in regulating energy homeostasis, appetite, and growth hormone secretion.[1] Its role in these physiological processes has made it a significant target for therapeutic intervention in metabolic disorders. This compound has emerged as a potent and selective GHS-R1a antagonist, demonstrating notable effects on glucose metabolism and appetite.[2][3] This guide provides a comparative overview of this compound against other well-characterized GHS-R1a antagonists, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Quantitative Comparison of GHS-R1a Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected GHS-R1a antagonists. It is important to note that direct comparison of values across different studies should be approached with caution due to potential variations in experimental conditions.

CompoundTypeBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Key In Vivo Effects
This compound Competitive Antagonist / Biased Ligand17[1][2]11 (Kb)Improves glucose tolerance, modest effect on weight loss.
JMV2959 Antagonist / Partial Agonist32 (IC50)19 (Kb)Reduces ghrelin-induced food intake, no significant effect on body weight when administered alone.
PF-5190457 Inverse Agonist--Reduced alcohol craving in human studies.
Abb13d Inverse Agonist--Decreases food intake and gastric emptying.

Mechanism of Action: Beyond Simple Blockade

This compound acts as a competitive antagonist at the GHS-R1a, directly competing with the endogenous ligand ghrelin for binding. Interestingly, further studies have characterized this compound as a biased ligand. This means it can selectively modulate downstream signaling pathways upon binding to the receptor, offering a more nuanced approach to receptor blockade than simple competitive antagonism. This biased agonism may contribute to its specific in vivo profile, such as its pronounced effects on glucose homeostasis.

In contrast, other antagonists exhibit different mechanisms. JMV2959, for instance, has been described as a partial agonist in the absence of ghrelin, meaning it can weakly activate the receptor on its own. PF-5190457 and Abb13d are classified as inverse agonists, which not only block the action of ghrelin but also reduce the receptor's basal, constitutive activity.

Signaling Pathways and Experimental Workflows

To understand the action of these antagonists, it is crucial to visualize the GHS-R1a signaling cascade and the experimental workflows used to characterize these compounds.

GHS_R1a_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Activates Antagonist GHS-R1a Antagonist (e.g., this compound) Antagonist->GHSR1a Blocks Gq11 Gq/11 GHSR1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: GHS-R1a signaling pathway upon ghrelin binding and its inhibition by an antagonist.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies binding_assay Radioligand Binding Assay (Determine Ki) gtt Glucose Tolerance Test binding_assay->gtt Promising Candidates functional_assay Calcium Mobilization Assay (Determine IC50) functional_assay->gtt food_intake Food Intake & Body Weight Measurement gtt->food_intake end end food_intake->end Lead Compound Characterization start Compound Synthesis (e.g., this compound) start->binding_assay start->functional_assay

Caption: General experimental workflow for characterizing GHS-R1a antagonists.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GHS-R1a.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.

  • Radioligand: [125I]-His9-Ghrelin is commonly used as the radioligand.

  • Procedure:

    • In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound (e.g., this compound) and the cell membranes.

    • Incubate for 60 minutes at 25°C.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity (IC50) of a test compound by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Use a cell line stably expressing GHS-R1a (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound).

    • Stimulate the cells with a fixed concentration of ghrelin (typically at its EC80).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the ghrelin-induced calcium signal. IC50 values are calculated from the concentration-response curves.

In Vivo Glucose Tolerance Test

Objective: To evaluate the effect of a GHS-R1a antagonist on glucose homeostasis in an animal model.

Methodology:

  • Animal Model: Use appropriate rodent models, such as male Wistar rats or C57BL/6 mice.

  • Acclimatization and Fasting: Acclimatize the animals and fast them overnight (e.g., 16 hours) before the test.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally at a specific time point before the glucose challenge.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.

  • Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 min).

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration-time profile. Compare the AUC between the compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.

Conclusion

This compound stands out as a potent GHS-R1a antagonist with a biased signaling profile that may offer therapeutic advantages, particularly in the context of metabolic disorders. Its well-characterized effects on glucose homeostasis provide a strong rationale for its further investigation. This guide provides a foundational comparison of this compound with other key GHS-R1a antagonists, highlighting the diversity in their mechanisms of action and in vivo effects. The detailed experimental protocols serve as a valuable resource for researchers aiming to evaluate and compare novel GHS-R1a modulators. As the field continues to evolve, a deeper understanding of the nuanced pharmacology of these compounds will be critical for the development of next-generation therapeutics targeting the ghrelin system.

References

YIL781 Versus Inverse Agonists of the Ghrelin Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YIL781 with other inverse agonists targeting the ghrelin receptor (GHSR1a), a key regulator of appetite, growth hormone secretion, and metabolism. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Introduction to Ghrelin Receptor Modulation

The ghrelin receptor, a G protein-coupled receptor (GPCR), exhibits high constitutive activity, meaning it can signal even in the absence of its endogenous ligand, ghrelin. This basal signaling is implicated in maintaining appetite and energy homeostasis. Inverse agonists are a class of ligands that not only block the action of agonists like ghrelin but also reduce the receptor's constitutive activity. This makes them attractive therapeutic candidates for conditions such as obesity and metabolic disorders.

This compound has been characterized as a ghrelin receptor antagonist and, more specifically, as a biased partial agonist. Unlike true inverse agonists that suppress all signaling pathways, this compound selectively activates the Gαq/11 and Gα12 pathways while acting as an antagonist or weak inverse agonist for β-arrestin recruitment. This nuanced mechanism of action distinguishes it from classical inverse agonists and warrants a detailed comparison.

Comparative Performance Data

This section summarizes the quantitative data for this compound and selected ghrelin receptor inverse agonists: Abb13d, PF-5190457, and JMV2959. The data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity.

CompoundBinding Affinity (Ki/Kd) [nM]SpeciesRadioligandSource
This compound 17 (Ki)Human[3H]-MK-677[1]
Abb13d 0.09 (Ki)Not Specified[3H]-MK-677[1]
PF-5190457 3 (Kd)HumanNot Specified[2][3]
JMV2959 32 (IC50)Human125I-[His9]-ghrelin[4]
Functional Activity

The functional activity of these compounds is assessed through various cellular assays that measure their effect on downstream signaling pathways.

This assay measures the activation of the Gαq/11 pathway, which leads to the production of inositol phosphates. Inverse agonists are expected to decrease basal IP levels, while agonists increase them.

CompoundIntrinsic ActivityPotency (IC50/EC50)Source
This compound Partial AgonistNot explicitly stated as a single value
Abb13d Inverse AgonistNot explicitly stated as a single value
PF-5190457 Inverse AgonistNot available in direct comparison
JMV2959 Antagonist (no effect on basal IP)Not applicable

β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G protein-independent signaling.

CompoundAntagonistic Potency (IC50) vs. GhrelinIntrinsic ActivitySource
This compound 314 nM (vs. β-arrestin 1), 414 nM (vs. β-arrestin 2)Weak Inverse Agonist
Abb13d 2.3 µM (vs. β-arrestin 1), 2.5 µM (vs. β-arrestin 2)Weak Inverse Agonist
PF-5190457 Not available in direct comparisonNot available in direct comparison
JMV2959 Not available in direct comparisonNot available in direct comparison
In Vivo Effects

Preclinical studies in animal models provide insights into the physiological effects of these compounds.

CompoundEffect on Food IntakeEffect on Gastric EmptyingAnimal ModelSource
This compound ReducedModestly delayed at high dosesDiet-induced obese mice
Abb13d Not explicitly statedNot explicitly stated
PF-5190457 SuppressedDelayedRats, Healthy humans
JMV2959 ReducedNot explicitly statedRats

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the ghrelin receptor signaling pathways and a general workflow for GPCR functional assays.

Ghrelin_Signaling Ghrelin Receptor Signaling Pathways Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Agonist Gq11 Gαq/11 GHSR1a->Gq11 Activates G1213 Gα12/13 GHSR1a->G1213 Activates Gi_o Gαi/o GHSR1a->Gi_o Activates Beta_Arrestin β-Arrestin GHSR1a->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA G1213->RhoA Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ERK ERK Beta_Arrestin->ERK Activates Internalization Receptor Internalization Beta_Arrestin->Internalization IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 cAMP ↓ cAMP AC->cAMP This compound This compound This compound->GHSR1a Biased Partial Agonist This compound->Gq11 This compound->G1213 This compound->Beta_Arrestin Antagonist Inverse_Agonists Inverse Agonists Inverse_Agonists->GHSR1a Inverse Agonist Inverse_Agonists->Gq11 Inhibits Basal Activity Inverse_Agonists->Beta_Arrestin Inhibits Basal Activity

Caption: Ghrelin receptor signaling pathways.

Experimental_Workflow General Workflow for GPCR Functional Assays cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Cell_Culture Cell Culture (Expressing GHSR1a) Cell_Plating Cell Plating Cell_Culture->Cell_Plating Compound_Prep Compound Preparation (this compound, Inverse Agonists) Compound_Addition Compound Addition Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Dose-Response Curves, IC50/EC50) Signal_Detection->Data_Analysis

References

Validating the In Vivo Effects of YIL781: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo effects of YIL781, a biased agonist for the ghrelin receptor (GHS-R1a), with alternative compounds. It is designed for researchers, scientists, and drug development professionals to objectively evaluate its performance based on available experimental data.

Mechanism of Action and Signaling Pathway

This compound is a small molecule that acts as a biased ligand for the ghrelin receptor (GHS-R1a). Unlike the endogenous ligand ghrelin, which activates multiple signaling pathways, this compound selectively activates the Gαq/11 and Gα12 pathways.[1] This biased agonism offers the potential for targeted therapeutic effects while avoiding the side effects associated with the activation of other signaling cascades, such as those involving β-arrestin.

GHS_R1a_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GhsR1a GHS-R1a Ghrelin->GhsR1a This compound This compound This compound->GhsR1a Gaq11 Gαq/11 This compound->Gaq11 Selective Agonist Ga1213 Gα12/13 This compound->Ga1213 Selective Agonist Abb13d Abb13d (Inverse Agonist) Abb13d->GhsR1a Abb13d->Gaq11 Inverse Agonist GhsR1a->Gaq11 + Gai Gαi/o GhsR1a->Gai + GhsR1a->Ga1213 + betaArrestin β-Arrestin GhsR1a->betaArrestin + PLC PLC Gaq11->PLC + Ca2 Ca²⁺ PLC->Ca2 + FoodIntake Food Intake (AgRP/NPY neurons) Ca2->FoodIntake Modulates GastricEmptying Gastric Emptying

Caption: GHS-R1a Signaling Pathway

Comparative In Vivo Performance

The in vivo effects of this compound have been evaluated in various rodent models, primarily focusing on its impact on food intake, body weight, and glucose metabolism. This section compares the performance of this compound with other GHS-R1a modulators, YIL-870 (an antagonist) and Abb13d (an inverse agonist).

Food Intake and Body Weight
CompoundAnimal ModelDose & RouteKey FindingsReference
This compound Male C57BL/6 MiceNot specifiedIncreased food intake.[1]
YIL-870 Diet-Induced Obese (DIO) Male C57BL/6 Mice10 mg/kg, oralReduced food intake and promoted up to 15% weight loss due to selective loss of fat mass.[2][3][2]
Abb13d Not specifiedNot specifiedDecreased food intake.
Glucose Homeostasis
CompoundAnimal ModelDose & RouteKey FindingsReference
This compound Rat0.3 mg/kg, oralImproved glucose homeostasis in an intraperitoneal glucose tolerance test (IPGTT) by promoting insulin secretion. Caused a 23% decrease in glucose AUC.
YIL-870 Rat10 mg/kg, oralImproved glucose homeostasis in an IPGTT. Caused a 17% decrease in glucose AUC.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and comparison.

Diet-Induced Obesity (DIO) Mouse Model for Body Weight and Food Intake Studies

This protocol is based on studies evaluating GHS-R1a antagonists in promoting weight loss.

DIO_Workflow start Start: 6-week-old male C57BL/6 mice diet High-Fat Diet (HFD) (e.g., 45-60% kcal from fat) for 16-20 weeks start->diet grouping Randomize DIO mice into treatment groups diet->grouping treatment Daily Oral Administration: - Vehicle - YIL-870 (e.g., 10 mg/kg) - Positive Control (e.g., Rimonabant 3 mg/kg) grouping->treatment measurements Daily Measurements: - Body Weight - Food Intake treatment->measurements composition Body Composition Analysis (NMR) at start and end of study treatment->composition measurements->treatment Repeat for study duration end End of Study composition->end

Caption: DIO Mouse Experimental Workflow

Protocol Details:

  • Animal Model: Male C57BL/6 mice, 6 weeks of age at the start of the diet regimen.

  • Diet: Mice are fed a high-fat diet (e.g., D12451 from Research Diets, containing 45% kcal from fat) for 16-20 weeks to induce obesity. Control animals are fed a standard low-fat diet.

  • Housing: Mice are singly housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Treatment: Diet-induced obese mice are randomized into treatment groups. Compounds (e.g., YIL-870 at 10 mg/kg) or vehicle are administered orally once daily.

  • Measurements: Body weight and food intake are recorded daily. Food intake can be measured by weighing the provided food daily.

  • Body Composition: Fat and lean mass are measured at the beginning and end of the study using nuclear magnetic resonance (NMR).

Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is a standard method to assess glucose metabolism in rodents.

IPGTT_Workflow start Start: Rats or Mice fasting Overnight Fasting (e.g., 12-16 hours) with free access to water start->fasting dosing Oral Administration of Compound: - Vehicle - this compound (e.g., 0.3 mg/kg) - YIL-870 (e.g., 10 mg/kg) fasting->dosing wait Wait for 5 hours dosing->wait baseline Measure Baseline Blood Glucose (t=0) from tail vein wait->baseline glucose Intraperitoneal (IP) Injection of Glucose (e.g., 2 g/kg) baseline->glucose measurements Measure Blood Glucose at 15, 30, 60, and 120 min post-injection glucose->measurements end End of Test measurements->end

Caption: IPGTT Experimental Workflow

Protocol Details:

  • Animal Model: Rats or mice.

  • Fasting: Animals are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration: The test compound (e.g., this compound, YIL-870) or vehicle is administered orally.

  • Baseline Glucose: After a set period post-dosing (e.g., 5 hours for YIL-870), a baseline blood glucose measurement (t=0) is taken from the tail vein.

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Conclusion

This compound, as a biased agonist of the GHS-R1a, demonstrates distinct in vivo effects compared to non-biased antagonists and inverse agonists. While it shows a potential role in modulating glucose homeostasis, its effect on increasing food intake contrasts with the anorexigenic and weight-reducing properties of GHS-R1a antagonists like YIL-870. The choice between these compounds will depend on the desired therapeutic outcome. The detailed protocols and comparative data presented in this guide are intended to aid researchers in designing and interpreting future in vivo studies in this area.

References

YIL781: A Comparative Analysis of a Biased Ghrelin Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced pharmacological profiles of novel compounds is paramount. This guide provides a head-to-head comparison of YIL781, a biased ligand of the ghrelin receptor (GHS-R1a), with other research compounds. The data presented is compiled from preclinical studies to illuminate the unique signaling and physiological effects of this compound.

This compound is distinguished as a biased agonist, selectively activating the Gαq/11 and Gα12 signaling pathways of the ghrelin receptor, without recruiting β-arrestin.[1] This contrasts with ghrelin, the endogenous full agonist, which activates multiple G-protein pathways and β-arrestin. This guide will delve into the comparative pharmacology of this compound against other compounds such as the inverse agonist Abb13d and the full agonist JMV-1843, providing a framework for its potential therapeutic applications and research use.

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the in vitro activity of this compound and comparator compounds at the ghrelin receptor.

CompoundTargetAssay TypeParameterValue
This compound GHS-R1aGαq ActivationEC5016 nM
Gα11 ActivationEC5053 nM
Gαq Activation (% of ghrelin)Emax45%
Gα11 Activation (% of ghrelin)Emax43%
Abb13d GHS-R1aGαq Inverse AgonismIC50335 nM

Table 1: In vitro pharmacological parameters of this compound and Abb13d at the ghrelin receptor. Data compiled from BRET-based biosensor assays.[2]

In Vivo Study Comparisons

Head-to-head in vivo studies have revealed distinct physiological effects of this compound compared to other ghrelin receptor modulators.

Food Intake

In rat models, this compound administered during the light phase (when ghrelin levels are low) significantly increased food intake within the first 30 minutes, demonstrating its partial agonist activity.[2] In contrast, the inverse agonist Abb13d did not show any effect under these conditions.

Gastric Emptying

This compound was found to decrease gastric emptying, a physiological response also observed with the inverse agonist Abb13d. This suggests that the Gαq/11 pathway, which this compound selectively activates, may not be the primary driver of ghrelin-induced gastric emptying.

Seizure Activity

In a mouse kindling model of epilepsy, this compound treatment resulted in longer and more severe seizures compared to saline-treated controls. Specifically, the total seizure duration was significantly higher in the this compound-treated group (119.9 ± 14.10 s) compared to the control group (39.75 ± 10.85 s). This pro-convulsive effect contrasts with the anticonvulsive effects observed with the full ghrelin receptor agonist JMV-1843.

CompoundModelEffect on SeizuresTotal Seizure Duration (s)
This compound Mouse Kindling ModelPro-convulsive119.9 ± 14.10
Saline (Control) Mouse Kindling Model-39.75 ± 10.85
JMV-1843 Mouse Kindling ModelAnticonvulsiveFewer and less severe seizures (qualitative)

Table 2: Comparative effects of this compound and other compounds on seizure activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the signaling pathways of the ghrelin receptor and a typical experimental workflow for assessing G-protein activation.

GhrR_Signaling cluster_ligands Ligands cluster_receptor Ghrelin Receptor (GHS-R1a) cluster_pathways Signaling Pathways Ghrelin Ghrelin GhrR GHS-R1a Ghrelin->GhrR Full Agonist This compound This compound This compound->GhrR Biased Agonist Gaq11 Gαq/11 This compound->Gaq11 Activates Ga12_13 Gα12/13 This compound->Ga12_13 Activates Abb13d Abb13d Abb13d->GhrR Inverse Agonist Abb13d->Gaq11 Inhibits GhrR->Gaq11 Gai_o Gαi/o GhrR->Gai_o GhrR->Ga12_13 B_Arrestin β-Arrestin GhrR->B_Arrestin

Caption: Ghrelin receptor signaling pathways activated by different ligands.

BRET_Workflow start HEK293T cells co-transfected with GHS-R1a and BRET-based G-protein biosensors ligand_addition Addition of Ligand (Ghrelin, this compound, or Abb13d) start->ligand_addition incubation Incubation ligand_addition->incubation measurement BRET Signal Measurement (Detects Gα and Gβγ subunit separation) incubation->measurement analysis Data Analysis (Dose-response curves, EC50/IC50 determination) measurement->analysis result Quantification of G-protein activation or inhibition analysis->result

Caption: Workflow for BRET-based G-protein activation assay.

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET)-based G-protein Activation Assay

This assay was utilized to directly measure the activation of specific G-protein subtypes.

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.

  • Transfection: Cells were transiently co-transfected with plasmids encoding the human ghrelin receptor (GHS-R1a) and BRET-based biosensors for specific G-protein subunits. These biosensors consist of a Gα subunit fused to Renilla luciferase (Rluc) and a Gβγ subunit fused to a fluorescent protein (e.g., YFP).

  • Assay Procedure:

    • Transfected cells were seeded into 96-well plates.

    • Cells were washed with a buffer (e.g., HBSS) and then incubated with the luciferase substrate (e.g., coelenterazine h).

    • Test compounds (this compound, Abb13d, or ghrelin) were added at various concentrations.

    • The BRET signal was measured using a microplate reader capable of detecting both luciferase and fluorescent emissions.

  • Data Analysis: The BRET ratio was calculated as the ratio of the fluorescence emission to the luciferase emission. A change in the BRET ratio upon ligand addition indicates a conformational change in the G-protein complex, signifying activation (separation of Gα and Gβγ subunits). Dose-response curves were generated to determine EC50 or IC50 values.

In Vivo Food Intake Study in Rats

This experiment aimed to assess the effect of this compound on food intake.

  • Animals: Male Sprague-Dawley rats.

  • Housing: Animals were individually housed and maintained on a standard light-dark cycle.

  • Procedure:

    • On the day of the experiment, compounds were administered at the beginning of the light phase, a period when rats typically have low food intake and circulating ghrelin levels are minimal.

    • This compound or Abb13d was administered (e.g., via intraperitoneal injection).

    • Pre-weighed food was provided, and food intake was measured at specific time points (e.g., 30 minutes) after compound administration.

  • Statistical Analysis: Food intake between different treatment groups was compared using appropriate statistical tests, such as a Student's t-test.

Mouse Kindling Model for Seizure Activity

This model was used to evaluate the pro- or anti-convulsive effects of the compounds.

  • Animals: Male C57BL/6J mice.

  • Kindling Procedure: A sub-convulsive dose of a chemical convulsant (e.g., pentylenetetrazol) was administered repeatedly to induce a progressive and permanent increase in seizure susceptibility.

  • Compound Administration: this compound, JMV-1843, or saline (as a control) was administered prior to the final convulsant challenge in fully kindled mice.

  • Seizure Assessment: Seizure activity was observed and scored based on a standardized behavioral scale (e.g., Racine's scale). Electroencephalography (EEG) recordings were used to monitor and quantify seizure duration and frequency.

  • Data Analysis: Behavioral scores and EEG parameters (total seizure duration, average seizure duration) were compared between treatment groups using statistical methods such as a two-way repeated measures ANOVA or Mann-Whitney test.

References

Differential Effects of YIL781 and Full Agonists on the Ghrelin Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of YIL781 and full agonists targeting the ghrelin receptor (GHS-R1a). This compound, a notable selective ligand for the ghrelin receptor, exhibits a complex pharmacological profile, having been characterized as an antagonist, partial agonist, and a biased ligand. This complexity distinguishes its effects from those of full agonists, which robustly activate the full spectrum of downstream signaling pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes the distinct signaling mechanisms to facilitate a deeper understanding of their differential activities.

Data Presentation: Quantitative Comparison of this compound and Full Agonists

The following tables summarize the in vitro and in vivo quantitative data for this compound and representative full agonists of the ghrelin receptor.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundTarget ReceptorAssay TypeParameterValue
This compound GHS-R1aCompetitive Radioligand Binding ([¹²⁵I]-Ghrelin)Ki17 nM[1]
GHS-R1aβ-arrestin 1 Recruitment (BRET)Antagonist pA₂314 nM[2]
GHS-R1aβ-arrestin 2 Recruitment (BRET)Antagonist pA₂414 nM[2]
GHS-R1aGαq/11 SignalingAgonist ActivityPartial Agonist (Specific EC₅₀/Eₘₐₓ not available)
GHS-R1aGα12 SignalingAgonist ActivityPartial Agonist (Specific EC₅₀/Eₘₐₓ not available)
Ghrelin GHS-R1aGq Activation (BRET)EC₅₀1.8 ± 0.5 nM
GHS-R1aGq Activation (BRET)Eₘₐₓ100%
GHS-R1aGi2 Activation (BRET)EC₅₀1.6 ± 0.4 nM
GHS-R1aGi2 Activation (BRET)Eₘₐₓ100%
GHS-R1aGob Activation (BRET)EC₅₀1.9 ± 0.6 nM
GHS-R1aGob Activation (BRET)Eₘₐₓ100%
MK-0677 GHS-R1aGq Activation (BRET)EC₅₀2.1 ± 0.7 nM
GHS-R1aGq Activation (BRET)Eₘₐₓ134 ± 12%
GHS-R1aGi2 Activation (BRET)EC₅₀13 ± 3 nM
GHS-R1aGi2 Activation (BRET)Eₘₐₓ115 ± 9%
GHS-R1aGob Activation (BRET)EC₅₀39 ± 8 nM
GHS-R1aGob Activation (BRET)Eₘₐₓ121 ± 11%
JMV 1843 GHS-R1aGq Activation (BRET)EC₅₀0.8 ± 0.2 nM
GHS-R1aGq Activation (BRET)Eₘₐₓ100%
GHS-R1aGi2 Activation (BRET)EC₅₀4.8 ± 1.1 nM
GHS-R1aGi2 Activation (BRET)Eₘₐₓ100%
GHS-R1aGob Activation (BRET)EC₅₀5.2 ± 1.3 nM
GHS-R1aGob Activation (BRET)Eₘₐₓ100%

Table 2: In Vivo Effects on Food Intake

CompoundSpeciesDose and AdministrationEffect on Food Intake
This compound RatIntracerebroventricularIncreased food intake during the light phase (low endogenous ghrelin)[3]
RatIntracerebroventricularNo significant effect during the dark phase (high endogenous ghrelin)[3]
Ghrelin HumanIntravenous infusionIncreased ad libitum energy intake in both lean and obese subjects
RatIntracerebroventricularIncreased food intake

Signaling Pathways

The differential effects of this compound and full agonists stem from their distinct engagement of downstream signaling pathways upon binding to the ghrelin receptor.

GHS_R1a_Signaling cluster_receptor Ghrelin Receptor cluster_effects Physiological Effects This compound This compound (Biased Ligand) GHSR1a GHS-R1a This compound->GHSR1a Gaq11 Gαq/11 Activation Ga12 Gα12 Activation BetaArrestin β-Arrestin Recruitment OtherG Other G-Proteins (e.g., Gi/o) FullAgonist Full Agonists (e.g., Ghrelin) FullAgonist->GHSR1a FullAgonist->GHSR1a GHSR1a->Gaq11 Partial Agonism GHSR1a->Gaq11 GHSR1a->Ga12 Partial Agonism GHSR1a->Ga12 GHSR1a->BetaArrestin Antagonism/ Weak Inverse Agonism GHSR1a->BetaArrestin GHSR1a->OtherG No Intrinsic Activity GHSR1a->OtherG FoodIntake Food Intake Modulation Gaq11->FoodIntake GastricEmptying Gastric Emptying Ga12->GastricEmptying OtherEffects Other Metabolic Effects BetaArrestin->OtherEffects OtherG->OtherEffects

Caption: Differential signaling of this compound and full agonists at the ghrelin receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

This protocol is adapted from methodologies described for monitoring G-protein activation.

Objective: To quantify the activation of specific G-protein subtypes (e.g., Gαq, Gαi) by ligands at the ghrelin receptor.

Materials:

  • HEK293T cells

  • Expression plasmids for GHS-R1a, a Renilla luciferase (Rluc)-tagged Gα subunit, and a Venus-tagged Gγ subunit.

  • Cell culture medium (DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Coelenterazine h (BRET substrate)

  • 96-well white opaque microplates

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect cells with plasmids encoding GHS-R1a, Rluc-Gα, and Venus-Gγ using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours post-transfection.

  • Assay Preparation:

    • Harvest transfected cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Dispense 90 µL of the cell suspension into each well of a 96-well white opaque microplate.

  • Ligand Addition and BRET Measurement:

    • Prepare serial dilutions of this compound, full agonists, and vehicle control in assay buffer.

    • Add 10 µL of the ligand dilutions to the respective wells.

    • Add coelenterazine h to a final concentration of 5 µM.

    • Immediately measure luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., 485 nm) and one for the Venus emission (e.g., 530 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the emission intensity at the acceptor wavelength (530 nm) by the emission intensity at the donor wavelength (485 nm).

    • Plot the BRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

BRET_Workflow A Seed HEK293T Cells B Co-transfect with GHS-R1a, Rluc-Gα, and Venus-Gγ Plasmids A->B C Incubate for 24-48 hours B->C D Harvest and Resuspend Cells C->D E Dispense Cells into 96-well Plate D->E F Add Ligand Dilutions E->F G Add Coelenterazine h F->G H Measure BRET Signal G->H I Calculate BRET Ratio and Determine EC₅₀/Eₘₐₓ H->I

Caption: Workflow for the G-protein activation BRET assay.

β-Arrestin Recruitment Assay

This protocol is based on established BRET-based assays for monitoring β-arrestin recruitment.

Objective: To measure the recruitment of β-arrestin to the ghrelin receptor upon ligand stimulation.

Materials:

  • HEK293T cells

  • Expression plasmids for GHS-R1a tagged with Rluc and β-arrestin tagged with a fluorescent protein (e.g., Venus or GFP).

  • Cell culture and transfection reagents as described for the G-protein activation BRET assay.

  • Coelenterazine h

  • 96-well white opaque microplates

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Transfection:

    • Follow the same procedure as for the G-protein activation BRET assay, but co-transfect cells with plasmids for GHS-R1a-Rluc and Venus-β-arrestin.

  • Assay and Data Analysis:

    • The assay procedure and data analysis are identical to the G-protein activation BRET assay. An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor.

In Vivo Food Intake Study

This protocol provides a general framework for assessing the effects of ghrelin receptor ligands on food intake in rodents.

Objective: To evaluate the in vivo efficacy of this compound and full agonists on food consumption.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound and full agonist compounds

  • Vehicle solution (e.g., saline or DMSO/saline mixture)

  • Standard laboratory chow

  • Metabolic cages for individual housing and food intake monitoring

  • Apparatus for intracerebroventricular (ICV) or intraperitoneal (IP) injections

Procedure:

  • Animal Acclimation and Housing:

    • Individually house animals in metabolic cages and allow them to acclimate for at least one week.

    • Maintain a regular light-dark cycle (e.g., 12:12 hours).

    • Provide ad libitum access to food and water during the acclimation period.

  • Compound Administration:

    • On the day of the experiment, administer the test compound (this compound or full agonist) or vehicle via the desired route (e.g., ICV or IP) at the beginning of the light or dark phase.

  • Food Intake Measurement:

    • Immediately after injection, provide a pre-weighed amount of food.

    • Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis:

    • Calculate the cumulative food intake for each animal at each time point.

    • Compare the food intake between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Food_Intake_Workflow A Acclimate Animals in Metabolic Cages B Administer Compound (this compound, Full Agonist, or Vehicle) A->B C Provide Pre-weighed Food B->C D Measure Cumulative Food Intake at Multiple Time Points C->D E Analyze and Compare Food Intake Data D->E

Caption: Workflow for an in vivo food intake study.

References

Validating YIL781's Role in Insulin Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YIL781, a ghrelin receptor antagonist, with other insulin secretagogues. The information presented herein is intended to aid in the evaluation of this compound's potential as a therapeutic agent for conditions requiring enhanced insulin secretion. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound is a selective antagonist of the ghrelin receptor (GHS-R1a) with a binding affinity (Ki) of 17 nM.[1] Ghrelin, the endogenous ligand for this receptor, is known to suppress glucose-stimulated insulin secretion (GSIS). By blocking this interaction, this compound effectively promotes the release of insulin in a glucose-dependent manner. This guide compares the performance of this compound with established insulin secretagogues from different drug classes, including GLP-1 receptor agonists (liraglutide, exenatide), a DPP-4 inhibitor (sitagliptin), and a sulfonylurea (glimepiride). The available data suggests that this compound and other ghrelin receptor antagonists hold promise for improving glucose homeostasis.

Performance Comparison of Insulin Secretagogues

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data has been compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions.

Table 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

CompoundMechanism of ActionSpeciesGlucose Concentration (mM)Compound ConcentrationEffect on Insulin SecretionCitation(s)
This compound Ghrelin Receptor (GHS-R1a) AntagonistMouse8.31 µMCounteracted ghrelin-inhibited insulin release, restoring it to levels seen with glucose alone.[1]
This compound Ghrelin Receptor (GHS-R1a) AntagonistRat201 µMFully blocked 25% suppression of insulin secretion induced by 10 nM ghrelin. No effect in the absence of ghrelin.[2]
Liraglutide GLP-1 Receptor AgonistHuman1610 nM~1.8-fold increase in insulin secretion compared to glucose alone.[3]
Exenatide GLP-1 Receptor AgonistRat8.3 and 16.720 nM3-4 fold potentiation of GSIS at both glucose concentrations.[4]
Sitagliptin DPP-4 InhibitorHuman20100 nM (72h pre-culture)Significant improvement in GSIS compared to control islets.
Glimepiride Sulfonylurea (KATP Channel Blocker)Rat5 to 8.33Pharmacological ConcentrationStrongly stimulated biphasic insulin release.

Table 2: In Vivo Efficacy in Glucose Tolerance Tests

CompoundAnimal ModelDoseRoute of AdministrationEffect on Glucose ExcursionEffect on Insulin LevelsCitation(s)
This compound Lean Wistar Rat10 mg/kgOral23% decrease in glucose AUC.Increased insulin secretion.
YIL-870 Lean Wistar Rat10 mg/kgOral17% decrease in glucose AUC.Promoted glucose-dependent insulin secretion.
Liraglutide Diabetic BALB/c Mice200 µg/kg (twice daily)SubcutaneousImproved glucose tolerance.Improved glucose-dependent insulin secretion.
Exenatide Healthy Volunteers5 µgSubcutaneousAccelerated rate of glucose disappearance by 2.4-fold.Increased first-phase insulin secretion 1.9-fold.
Sitagliptin HIP Rat (Type 2 Diabetes Model)Not specifiedNot specifiedRestrained the increase in blood glucose concentration.Partially preserved β-cell function.
Glimepiride Lean Type 2 Diabetic Subjects1 mgOralSignificant reduction in fasting and postprandial blood glucose.Significant increase in insulin levels, peaking at 4 hours.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Isolation of Pancreatic Islets and In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the direct effect of a compound on insulin secretion from pancreatic islets in response to varying glucose concentrations.

Protocol:

  • Islet Isolation:

    • Pancreatic islets are isolated from rodents (e.g., C57BL/6J mice or Wistar rats) by collagenase digestion of the pancreas.

    • The pancreas is perfused with a collagenase solution via the common bile duct.

    • The digested tissue is then purified by density gradient centrifugation (e.g., using Ficoll or Histopaque).

    • Isolated islets are hand-picked under a microscope and cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

  • GSIS Assay:

    • Groups of size-matched islets (e.g., 10 islets per replicate) are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • The islets are then transferred to fresh KRB buffer containing either a low (basal) or high (stimulatory) glucose concentration (e.g., 2.8 mM and 16.7 mM, respectively).

    • Test compounds (e.g., this compound, liraglutide) are added to the appropriate wells at the desired concentrations.

    • The islets are incubated for a defined period (e.g., 1 hour) at 37°C.

    • At the end of the incubation, the supernatant is collected to measure the amount of secreted insulin.

    • The islets can be lysed to measure the total insulin content.

    • Insulin concentrations are determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • Data is typically expressed as insulin secreted per islet or as a percentage of total insulin content.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To evaluate the effect of a compound on glucose disposal and insulin secretion in a living organism.

Protocol:

  • Animal Preparation:

    • Rodents (e.g., rats or mice) are fasted overnight (typically 12-16 hours) with free access to water.

    • Baseline blood glucose is measured from a tail vein sample using a glucometer.

  • Compound Administration:

    • The test compound (e.g., this compound) or vehicle is administered at the desired dose and route (e.g., oral gavage or intraperitoneal injection) at a specified time before the glucose challenge.

  • Glucose Challenge:

    • A sterile glucose solution (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

  • Blood Sampling and Analysis:

    • Blood samples are collected from the tail vein at various time points after the glucose injection (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • Blood glucose levels are measured immediately at each time point.

    • For insulin measurements, blood is collected into tubes containing an anticoagulant and a protease inhibitor. Plasma is then separated by centrifugation and stored at -80°C until analysis by ELISA or RIA.

  • Data Analysis:

    • The area under the curve (AUC) for both glucose and insulin is calculated to quantify the overall response.

    • Statistical analysis is performed to compare the effects of the test compound to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_ghrelin Ghrelin/YIL781 Signaling ghrelin Ghrelin ghsr1a GHS-R1a ghrelin->ghsr1a gi Gi ghsr1a->gi This compound This compound This compound->ghsr1a Antagonizes ac Adenylate Cyclase gi->ac camp ↓ cAMP ac->camp pka ↓ PKA camp->pka k_channel K+ Channel Opening pka->k_channel hyperpolarization Hyperpolarization k_channel->hyperpolarization ca_channel ↓ Ca2+ Influx hyperpolarization->ca_channel insulin_secretion_ghrelin ↓ Insulin Secretion ca_channel->insulin_secretion_ghrelin G cluster_glp1 GLP-1 Receptor Agonist Signaling glp1_agonist Liraglutide / Exenatide glp1r GLP-1 Receptor glp1_agonist->glp1r gs Gs glp1r->gs ac_glp1 Adenylate Cyclase gs->ac_glp1 camp_glp1 ↑ cAMP ac_glp1->camp_glp1 pka_glp1 ↑ PKA camp_glp1->pka_glp1 epac2 ↑ Epac2 camp_glp1->epac2 k_atp_channel KATP Channel Closure pka_glp1->k_atp_channel epac2->k_atp_channel depolarization Depolarization k_atp_channel->depolarization ca_channel_glp1 ↑ Ca2+ Influx depolarization->ca_channel_glp1 insulin_secretion_glp1 ↑ Insulin Secretion ca_channel_glp1->insulin_secretion_glp1 G cluster_dpp4 DPP-4 Inhibitor Mechanism sitagliptin Sitagliptin dpp4 DPP-4 Enzyme sitagliptin->dpp4 Inhibits inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 active_glp1 Active GLP-1 active_glp1->dpp4 Degradation glp1r_dpp4 GLP-1 Receptor active_glp1->glp1r_dpp4 insulin_secretion_dpp4 ↑ Insulin Secretion glp1r_dpp4->insulin_secretion_dpp4 G cluster_su Sulfonylurea Signaling glimepiride Glimepiride sur1 SUR1 Subunit of KATP Channel glimepiride->sur1 Binds to k_atp_channel_su KATP Channel Closure sur1->k_atp_channel_su depolarization_su Depolarization k_atp_channel_su->depolarization_su ca_channel_su ↑ Ca2+ Influx depolarization_su->ca_channel_su insulin_secretion_su ↑ Insulin Secretion ca_channel_su->insulin_secretion_su G cluster_workflow Experimental Workflow for Validating Insulin Secretagogues start Start in_vitro In Vitro Studies (Isolated Islets) start->in_vitro in_vivo In Vivo Studies (Rodent Models) start->in_vivo gsis GSIS Assay (Varying Glucose & Compound Conc.) in_vitro->gsis data_analysis Data Analysis (AUC, Statistical Tests) gsis->data_analysis ipgtt IPGTT (Measure Glucose & Insulin) in_vivo->ipgtt ipgtt->data_analysis end Conclusion data_analysis->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.